Product packaging for Lofepramine-d3(Cat. No.:)

Lofepramine-d3

Cat. No.: B15143838
M. Wt: 422.0 g/mol
InChI Key: SAPNXPWPAUFAJU-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lofepramine-d3 is a useful research compound. Its molecular formula is C26H27ClN2O and its molecular weight is 422.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27ClN2O B15143838 Lofepramine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H27ClN2O

Molecular Weight

422.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-(trideuteriomethyl)amino]ethanone

InChI

InChI=1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3/i1D3

InChI Key

SAPNXPWPAUFAJU-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Lofepramine-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Lofepramine-d3, a deuterium-labeled isotopologue of the tricyclic antidepressant Lofepramine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug metabolism studies, pharmacokinetic analysis, and clinical trial sample analysis. This compound is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods, ensuring accurate quantification of the parent drug in complex biological matrices.[1]

Introduction to Lofepramine and the Role of Deuterium Labeling

Lofepramine is a tricyclic antidepressant (TCA) that functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the synaptic cleft.[1][2][3] This modulation of neurotransmitter levels is believed to be the primary mechanism behind its antidepressant effects.[1][2][3] Unlike some other TCAs, Lofepramine is known for its relatively lower toxicity and reduced anticholinergic side effects.[2] It is extensively metabolized in the body, with its major metabolite being desipramine, another active TCA.[2]

Deuterium labeling involves the substitution of one or more hydrogen atoms in a molecule with its heavier, stable isotope, deuterium. This substitution results in a molecule with a higher molecular weight but nearly identical chemical properties to the unlabeled parent compound. The key advantage of using deuterated compounds like this compound lies in their application as internal standards for quantitative analysis by mass spectrometry (MS).[1] The mass difference allows the analyte (Lofepramine) and the internal standard (this compound) to be distinguished by the mass spectrometer, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization, thus correcting for any variations in the analytical process.

Synthesis of this compound

While specific, proprietary synthesis routes for commercially available this compound are not always publicly disclosed, a plausible and common approach involves the introduction of the deuterium label at a late stage of the synthesis of the parent Lofepramine molecule. General methods for deuterium labeling include direct hydrogen-deuterium (H/D) exchange, reductive deuteration, or the use of deuterated building blocks in the synthetic pathway.[4][5]

A logical synthetic strategy would involve the use of a deuterated methylating agent to introduce the three deuterium atoms onto the methylamino group of a suitable precursor.

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and subsequent purification of this compound.

G Conceptual Synthesis and Purification Workflow for this compound Start Starting Materials: - Desmethyl-Lofepramine Precursor - Deuterated Methylating Agent (e.g., CD3I) Reaction N-Alkylation Reaction Start->Reaction Step 1 Quench Reaction Quenching and Work-up Reaction->Quench Step 2 Extraction Liquid-Liquid Extraction Quench->Extraction Step 3 Purification Chromatographic Purification (e.g., Flash Chromatography) Extraction->Purification Step 4 Characterization Characterization and Quality Control Purification->Characterization Step 5 Final This compound (Final Product) Characterization->Final

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: N-Alkylation with a Deuterated Reagent (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on standard organic chemistry principles for N-alkylation.

  • Precursor Preparation: Start with a suitable precursor, such as N-desmethyl-lofepramine.

  • Reaction Setup: Dissolve the N-desmethyl-lofepramine precursor in an appropriate aprotic solvent (e.g., acetonitrile or DMF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to the reaction mixture to deprotonate the secondary amine.

  • Addition of Deuterated Reagent: Introduce a deuterated methylating agent, such as iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at a suitable temperature (e.g., room temperature to 60 °C) and monitor the progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the crude product from the aqueous phase.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.

  • Final Characterization: Confirm the identity, purity, and isotopic enrichment of the final product using the characterization techniques described in the following section.

Characterization of this compound

The characterization of this compound is crucial to confirm its chemical identity, purity (both chemical and isotopic), and suitability for its intended use as an internal standard. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).

Characterization Workflow

The following diagram outlines the typical workflow for the characterization and quality control of synthesized this compound.

G Characterization and Quality Control Workflow for this compound Sample Synthesized This compound HPLC HPLC Analysis (Purity Assessment) Sample->HPLC MS Mass Spectrometry (Identity & Isotopic Purity) Sample->MS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR QC_Check Quality Control Review HPLC->QC_Check MS->QC_Check NMR->QC_Check Pass Meets Specifications QC_Check->Pass Pass Fail Further Purification or Re-synthesis QC_Check->Fail Fail

Caption: A typical workflow for the characterization of this compound.

Data Presentation: Physicochemical and Spectroscopic Properties
PropertyValueReference/Method
Chemical Formula C₂₆H₂₄D₃ClN₂OCalculated
Molecular Weight 421.98 g/mol Calculated
CAS Number 1185083-78-6MedchemExpress
Appearance White to off-white solidExpected
Purity (HPLC) ≥98%HPLC-UV
Isotopic Purity ≥99 atom % DMass Spectrometry
Storage Conditions -20°C, protected from light and moistureGeneral recommendation for labeled compounds
Experimental Protocols: Characterization Methods

A stability-indicating RP-HPLC method can be adapted for the purity assessment of this compound.[6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Symmetry ODS (C18) RP Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic mixture of a buffered aqueous phase and an organic solvent. For example, a mixture of 0.02 M Phosphate Buffer (pH adjusted to 2.80) and Acetonitrile (48:52 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 248 nm.[6]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol and then diluted to an appropriate concentration for injection.[6]

Data Analysis: The chemical purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.

LC-MS/MS is the definitive technique for confirming the identity and isotopic purity of this compound.

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap).[7][8]

  • Chromatographic Conditions: Similar to the HPLC method described above, but often with a gradient elution to ensure good peak shape and separation from any potential impurities. A common mobile phase would consist of water with 0.1% formic acid and methanol with 0.1% formic acid.[7][9]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for tricyclic antidepressants.[7][10]

  • Mass Spectrometry Parameters:

    • Scan Mode: Full scan mode to determine the molecular ion peak and multiple reaction monitoring (MRM) for confirmation of fragmentation patterns.

    • Expected Molecular Ion: [M+H]⁺ at m/z ≈ 423.0.

    • MRM Transitions: Specific precursor-to-product ion transitions would be monitored to confirm the structure. These would be slightly different from those of unlabeled Lofepramine due to the presence of the deuterium atoms.

Data Analysis:

  • Identity Confirmation: The presence of the correct molecular ion and characteristic fragment ions confirms the identity of this compound.

  • Isotopic Purity: By analyzing the mass spectrum around the molecular ion peak, the relative abundance of the d3-labeled species compared to d0, d1, and d2 species can be determined, allowing for the calculation of the isotopic purity.

NMR spectroscopy provides detailed information about the molecular structure and the position of the deuterium label.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will be very similar to that of unlabeled Lofepramine, with the key difference being the absence or significant reduction in the signal corresponding to the N-methyl group. The integration of the remaining proton signals should be consistent with the structure.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a signal for the deuterated methyl carbon (CD3) that is typically a multiplet due to coupling with deuterium, and it will be shifted slightly upfield compared to the corresponding CH3 signal in unlabeled Lofepramine.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the N-methyl group, confirming the location of the deuterium label.

Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.

Conclusion

The synthesis and rigorous characterization of this compound are essential for its reliable use as an internal standard in bioanalytical methods. The synthetic approach generally involves the incorporation of deuterium at a late stage, followed by comprehensive characterization using a combination of chromatographic and spectroscopic techniques. This guide provides a foundational understanding of the processes involved, offering valuable insights for researchers and professionals in the field of drug development and analysis. The detailed protocols and workflows serve as a practical reference for the preparation and quality control of this important analytical tool.

References

An In-depth Technical Guide to the Mechanism of Action of Lofepramine and its Deuterated Form

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the tricyclic antidepressant lofepramine and explores the theoretical basis for the pharmacological effects of its deuterated form. Lofepramine primarily functions as a norepinephrine reuptake inhibitor, with a secondary, less potent effect on serotonin reuptake. It is extensively metabolized to the active metabolite, desipramine, a potent and selective norepinephrine reuptake inhibitor that significantly contributes to the overall therapeutic effect. This guide summarizes the available quantitative data on receptor binding affinities and neurotransmitter reuptake inhibition for both lofepramine and desipramine. Detailed methodologies for key experimental protocols are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways, experimental workflows, and metabolic processes are visualized through detailed diagrams. While specific experimental data for a deuterated form of lofepramine is not publicly available, this guide discusses the potential impact of deuteration on its pharmacokinetic profile based on the principles of the kinetic isotope effect.

Introduction

Lofepramine is a third-generation tricyclic antidepressant (TCA) used in the treatment of major depressive disorder.[1][2] Structurally similar to imipramine, lofepramine is distinguished by a bulky p-chlorophenacyl group attached to the nitrogen atom of the propylamine side chain. This structural modification is believed to contribute to its lower toxicity and reduced anticholinergic side effects compared to earlier TCAs.[1] Lofepramine acts as a prodrug, with its primary active metabolite, desipramine, playing a crucial role in its mechanism of action.[3][4]

The exploration of deuterated forms of existing drugs has emerged as a strategy to improve their pharmacokinetic and metabolic profiles.[5][6] By replacing one or more hydrogen atoms with its stable isotope, deuterium, the carbon-deuterium bond's greater stability can slow down metabolic processes, potentially leading to a longer half-life, reduced formation of toxic metabolites, and an improved side-effect profile.[7] This guide will delve into the established mechanism of lofepramine and provide a theoretical framework for understanding the potential alterations in the mechanism of action of its deuterated counterpart.

Mechanism of Action of Lofepramine

The primary mechanism of action of lofepramine involves the inhibition of the reuptake of the monoamine neurotransmitter norepinephrine from the synaptic cleft.[1][8] To a lesser extent, it also inhibits the reuptake of serotonin.[1] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), lofepramine increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[9]

Lofepramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, desipramine.[10] Desipramine is a potent and selective norepinephrine reuptake inhibitor and is considered to be a major contributor to the antidepressant effects of lofepramine.[1][10][11]

Quantitative Data: Receptor Binding Affinities and Transporter Inhibition

The following tables summarize the available quantitative data for lofepramine and its active metabolite, desipramine.

Table 1: Neurotransmitter Transporter Inhibition

CompoundTransporterIC50 (nM)Ki (nM)
Lofepramine Norepinephrine (NET)-Potent inhibitor[1][3]
Serotonin (SERT)-Moderate inhibitor[1]
Desipramine Norepinephrine (NET)-0.8 - 4.4[10]
Serotonin (SERT)-23 - 140[10]
Dopamine (DAT)->10,000[10]

Table 2: Receptor Binding Affinities (Ki in nM)

ReceptorDesipramine
Adrenergic
α129 - 130
α2780 - 2,200
Histamine
H111 - 33
Muscarinic
M1-M583 - 250

Mechanism of Action of Deuterated Lofepramine (Theoretical)

Currently, there is a lack of publicly available experimental data specifically comparing the mechanism of action of lofepramine with its deuterated form, "Lofepramine-d3". However, based on the principles of the kinetic isotope effect, we can theorize the potential impact of deuteration.

The primary route of metabolism for lofepramine is N-demethylation and cleavage of the p-chlorophenacyl group, processes often mediated by cytochrome P450 enzymes like CYP2D6.[12] The carbon-hydrogen bonds at the sites of metabolic attack are key to these transformations. Replacing hydrogen with deuterium at these positions would create stronger carbon-deuterium bonds.

This increased bond strength can lead to a slower rate of metabolism.[7] Consequently, a deuterated form of lofepramine might exhibit:

  • A longer plasma half-life: Slower metabolism would lead to the parent drug remaining in the system for a longer duration.

  • Increased exposure to the parent drug (Lofepramine): A higher area under the curve (AUC) for lofepramine could be observed.

  • Altered metabolite profile: The rate of formation of desipramine and other metabolites could be reduced. This might lead to a different ratio of parent drug to active metabolite, potentially altering the overall pharmacological effect and side-effect profile.

It is important to emphasize that these are theoretical predictions. The actual effects of deuteration would depend on the specific position of the deuterium atoms and would need to be confirmed through rigorous experimental studies.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity of lofepramine and its analogues to various receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).

  • Radioligand specific for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors).

  • Test compounds (lofepramine, deuterated lofepramine, desipramine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assay

This protocol describes a general method for measuring the inhibition of norepinephrine and serotonin reuptake.

Objective: To determine the IC50 value of a test compound for the inhibition of neurotransmitter reuptake.

Materials:

  • Synaptosomes prepared from specific brain regions (e.g., rat cortex or hippocampus) or cells expressing the respective transporters (NET or SERT).[13][14]

  • Radiolabeled neurotransmitter ([3H]-norepinephrine or [3H]-serotonin).

  • Test compounds (lofepramine, deuterated lofepramine, desipramine).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound in the assay buffer.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

  • Incubation: Incubate for a short period at 37°C to allow for transporter-mediated uptake.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold wash buffer.

  • Counting: Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes or cells.

  • Data Analysis: Plot the percentage of inhibition of uptake against the concentration of the test compound to determine the IC50 value.

In Vitro Metabolism Assay

This protocol outlines a general procedure for studying the metabolism of lofepramine and its deuterated form.

Objective: To identify metabolites and determine the rate of metabolism of a test compound.

Materials:

  • Human liver microsomes or recombinant CYP enzymes (e.g., CYP2D6).

  • NADPH regenerating system (to provide cofactors for CYP enzymes).

  • Test compounds (lofepramine, deuterated lofepramine).

  • Incubation buffer (e.g., phosphate buffer, pH 7.4).

  • Quenching solution (e.g., acetonitrile).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation: Incubate the test compound with liver microsomes or recombinant enzymes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a quenching solution.

  • Analysis: Analyze the samples using LC-MS/MS to quantify the disappearance of the parent compound and the formation of metabolites over time.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the parent compound. Identify the chemical structures of the metabolites based on their mass-to-charge ratios and fragmentation patterns.

Visualizations

Signaling Pathway of Lofepramine

Lofepramine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Lofepramine Lofepramine NET Norepinephrine Transporter (NET) Lofepramine->NET Inhibits SERT Serotonin Transporter (SERT) Lofepramine->SERT Inhibits (less potent) NE_vesicle Norepinephrine Vesicles NE Norepinephrine NE_vesicle->NE Release 5HT_vesicle Serotonin Vesicles 5HT Serotonin 5HT_vesicle->5HT Release NE->NET Reuptake NE_receptor Norepinephrine Receptors NE->NE_receptor Binds 5HT->SERT Reuptake 5HT_receptor Serotonin Receptors 5HT->5HT_receptor Binds Signal_Transduction Signal Transduction & Antidepressant Effect NE_receptor->Signal_Transduction 5HT_receptor->Signal_Transduction

Caption: Signaling pathway of lofepramine in the synapse.

Experimental Workflow for Neurotransmitter Reuptake Inhibition Assay

Reuptake_Inhibition_Workflow Start Start: Prepare Synaptosomes/Cells Pre_incubation Pre-incubate with Test Compound (Lofepramine or Deuterated form) Start->Pre_incubation Add_Radioligand Add Radiolabeled Neurotransmitter ([3H]-NE or [3H]-5HT) Pre_incubation->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Filter_Wash Rapid Filtration and Washing Incubate->Filter_Wash Scintillation_Counting Scintillation Counting Filter_Wash->Scintillation_Counting Data_Analysis Data Analysis: Determine IC50 Scintillation_Counting->Data_Analysis

Caption: Workflow for neurotransmitter reuptake inhibition assay.

Metabolic Pathway of Lofepramine

Lofepramine_Metabolism Lofepramine Lofepramine Desipramine Desipramine (Active Metabolite) Lofepramine->Desipramine Metabolism Other_Metabolites Other Metabolites Lofepramine->Other_Metabolites Metabolism Excretion Excretion Desipramine->Excretion Other_Metabolites->Excretion CYP2D6 CYP2D6 (Primary Enzyme) CYP2D6->Lofepramine

References

Pharmacological Profile of Lofepramine-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the pharmacological profile of Lofepramine. Specific quantitative data and experimental details for its deuterated analog, Lofepramine-d3, are not extensively available in public literature. The information presented herein is based on the well-characterized properties of Lofepramine, with the understanding that deuterium substitution is primarily intended to alter the pharmacokinetic profile, potentially affecting metabolism and exposure, without significantly changing the core pharmacodynamic mechanisms.

Introduction

Lofepramine is a third-generation tricyclic antidepressant (TCA) utilized in the treatment of major depressive disorder. It is structurally related to imipramine and is distinguished by a lower incidence of adverse effects, such as cardiotoxicity and anticholinergic side effects, compared to earlier TCAs. This compound is a deuterated isotopologue of Lofepramine, where three hydrogen atoms have been replaced by deuterium. This substitution is a strategy employed in drug development to potentially improve the pharmacokinetic properties of the parent molecule, primarily by slowing down metabolic processes and thereby increasing its half-life and exposure.

This guide provides a detailed examination of the pharmacological properties of Lofepramine as a surrogate for this compound, covering its mechanism of action, pharmacodynamics, and pharmacokinetics, supplemented with detailed experimental protocols and visual representations of key biological pathways.

Mechanism of Action

Lofepramine's primary mechanism of action involves the inhibition of the reuptake of norepinephrine (noradrenaline) and, to a lesser extent, serotonin from the synaptic cleft.[1][2] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), Lofepramine increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.[1][2]

Lofepramine is extensively metabolized to an active metabolite, desipramine.[1][3] Desipramine is also a potent and relatively selective norepinephrine reuptake inhibitor, contributing significantly to the overall therapeutic effect of Lofepramine.[3]

Furthermore, chronic administration of antidepressants, including TCAs, has been shown to induce neuroadaptive changes in the brain. One notable effect is the upregulation of dopamine D3 receptor expression and function, which may contribute to the therapeutic response.[4][5][6][7]

Pharmacodynamics

The pharmacodynamic profile of Lofepramine is characterized by its interaction with various neurotransmitter transporters and receptors. The binding affinities (Ki) of Lofepramine for these targets are summarized in the table below. Lower Ki values indicate higher binding affinity.

Table 1: Receptor and Transporter Binding Profile of Lofepramine [1]

TargetK_i_ (nM)
Norepinephrine Transporter (NET)16
Serotonin Transporter (SERT)120
Histamine H1 Receptor60
Alpha-1 Adrenergic Receptor68
Muscarinic Acetylcholine Receptor198

The inhibitory concentrations (IC50) provide a measure of the functional potency of a compound in inhibiting a specific biological process. The IC50 values for Lofepramine and its active metabolite, desipramine, are presented in the following table.

Table 2: Inhibitory Concentrations (IC50) of Lofepramine and Desipramine [8]

CompoundBiological Target/ProcessIC50 (mM)
LofepramineMembrane Stabilizing Effect357.40 +/- 25.00
DesipramineMembrane Stabilizing Effect75.99 +/- 14.40

Pharmacokinetics

Lofepramine is readily absorbed after oral administration and undergoes extensive first-pass metabolism in the liver.[9] The primary metabolic pathway is N-dealkylation to form desipramine.[1][3] The pharmacokinetic parameters of Lofepramine and its major active metabolite are crucial for understanding its clinical profile.

Table 3: Pharmacokinetic Parameters of Lofepramine and Desipramine [1][10]

ParameterLofepramineDesipramine
Bioavailability7%Not applicable (metabolite)
Protein Binding99%High
Elimination Half-lifeUp to 5 hours12-24 hours
MetabolismHepatic (via Cytochrome P450, including CYP2D6)Hepatic (CYP2D6)
ExcretionUrine and feces (mostly as metabolites)Urine and feces

The deuterium substitution in this compound is anticipated to alter these pharmacokinetic parameters, primarily by reducing the rate of metabolism. This "kinetic isotope effect" can lead to a longer half-life, increased plasma concentrations (AUC), and potentially a more favorable dosing regimen. However, specific pharmacokinetic data for this compound is not currently available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to characterizing the pharmacological profile of compounds like this compound.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol is adapted from established methods for determining the binding affinity of a test compound to the norepinephrine transporter.[11][12][13]

Objective: To determine the inhibitory constant (Ki) of a test compound for the human norepinephrine transporter (hNET).

Materials:

  • HEK-293 cells stably expressing hNET

  • [³H]Nisoxetine (radioligand)

  • Desipramine (non-specific binding control)

  • Test compound (e.g., this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Polyethylenimine (PEI) coated filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK-293-hNET cells to confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL in binding buffer.

  • Binding Assay:

    • In a 96-well plate, add binding buffer, the test compound at various concentrations, and the cell membrane preparation.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of desipramine (e.g., 1 µM).

    • Initiate the binding reaction by adding [³H]Nisoxetine at a concentration near its Kd (e.g., 1 nM).

    • Incubate the plate at 4°C for 120 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the PEI-coated filter plate using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Norepinephrine Uptake Assay

This protocol describes a method to measure the functional inhibition of norepinephrine uptake into cells expressing the norepinephrine transporter.[14][15][16][17][18]

Objective: To determine the IC50 of a test compound for the inhibition of norepinephrine uptake.

Materials:

  • SK-N-BE(2)C cells (human neuroblastoma cell line endogenously expressing NET) or other suitable cell line

  • [³H]Norepinephrine (radiolabeled substrate)

  • Test compound (e.g., this compound)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Cell culture plates

  • Scintillation fluid and counter

Procedure:

  • Cell Culture:

    • Plate SK-N-BE(2)C cells in 24- or 96-well plates and grow to a confluent monolayer.

  • Uptake Inhibition Assay:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

    • Initiate the uptake by adding [³H]Norepinephrine to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]Norepinephrine taken up by the cells at each concentration of the test compound.

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a test compound using human liver microsomes.[19][20][21][22][23]

Objective: To determine the in vitro metabolic stability of a test compound.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound (e.g., this compound)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other organic solvent to stop the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein) and the test compound in phosphate buffer.

    • Pre-warm the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow relevant to the pharmacology of Lofepramine.

Norepinephrine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle Synaptic_Cleft NE NE_vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor G_Protein G-Protein Adrenergic_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Lofepramine This compound Lofepramine->NET Inhibits

Caption: Norepinephrine Reuptake Inhibition by this compound.

Dopamine_D3_Receptor_Upregulation Antidepressant Chronic Antidepressant (e.g., Lofepramine) Neuroadaptive_Changes Neuroadaptive Changes in Brain Antidepressant->Neuroadaptive_Changes D3_Expression Increased Dopamine D3 Receptor Gene Expression Neuroadaptive_Changes->D3_Expression D3_Receptor Increased Dopamine D3 Receptor Density/Function D3_Expression->D3_Receptor Therapeutic_Effect Contribution to Therapeutic Effect D3_Receptor->Therapeutic_Effect

Caption: Dopamine D3 Receptor Upregulation by Chronic Antidepressant Treatment.

Experimental_Workflow_Binding_Assay start Start cell_culture Cell Culture (hNET-expressing cells) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep binding_assay Radioligand Binding Assay membrane_prep->binding_assay filtration Filtration & Washing binding_assay->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 and Ki determination) counting->data_analysis end End data_analysis->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

This compound, as a deuterated analog of Lofepramine, is expected to share the same fundamental pharmacological mechanisms, primarily acting as a norepinephrine and serotonin reuptake inhibitor. Its active metabolite, desipramine, significantly contributes to its potent noradrenergic activity. The key difference anticipated with this compound lies in its pharmacokinetic profile, where deuterium substitution is likely to reduce metabolic clearance, potentially leading to an improved therapeutic window and patient compliance. While specific data for this compound is limited, the extensive knowledge of Lofepramine's pharmacology provides a robust framework for its continued development and clinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a practical resource for researchers in the field of antidepressant drug discovery and development.

References

Isotopic Labeling of Lofepramine: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Synthesis, Application, and Analysis of Isotopically Labeled Lofepramine for Advanced Research

This technical guide provides a comprehensive overview of the isotopic labeling of lofepramine, a tricyclic antidepressant, for its application in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed insights into synthetic strategies, experimental protocols, and data analysis. While specific experimental data for the isotopic labeling of lofepramine is limited in publicly available literature, this guide combines established isotopic labeling principles with data from structurally related compounds to provide a robust framework for researchers.

Introduction to Isotopic Labeling in Drug Development

Isotopic labeling is a critical technique in modern drug discovery and development. By replacing one or more atoms of a drug molecule with their corresponding isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹⁴C), researchers can trace the drug's fate within a biological system without altering its fundamental chemical and pharmacological properties. This technique is invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, pharmacokinetic (PK) and pharmacodynamic (PD) modeling, and as internal standards for quantitative bioanalysis.

Lofepramine, a tricyclic antidepressant, is extensively metabolized in the body, primarily to desipramine.[1][2][3][4][5] The use of isotopically labeled lofepramine is essential for accurately elucidating its metabolic pathways and understanding the contribution of its metabolites to the overall therapeutic effect and side-effect profile.

Isotopic Labeling Strategies for Lofepramine

The choice of isotope and labeling position is crucial and depends on the intended application. Common isotopes used in drug metabolism studies include deuterium (²H or D), tritium (³H or T), and carbon-14 (¹⁴C).

  • Deuterium (²H) Labeling: Stable isotopes like deuterium are non-radioactive and can be detected by mass spectrometry. Lofepramine-d3 is a commercially available deuterated form of lofepramine.[6] Deuteration at metabolically stable positions can also be used to intentionally alter the metabolic profile of a drug, a strategy known as the "deuterium effect."

  • Tritium (³H) Labeling: Tritium is a radioactive isotope of hydrogen that emits low-energy beta particles, making it suitable for quantitative whole-body autoradiography and in vitro receptor binding assays.

  • Carbon-14 (¹⁴C) Labeling: Carbon-14 is a long-lived beta-emitting radioisotope. Incorporating ¹⁴C into the core structure of lofepramine allows for accurate mass balance studies, ensuring that all drug-related material is accounted for.

The position of the isotopic label should be chosen carefully to be metabolically stable for most applications, preventing premature loss of the label and ensuring that the tracer accurately reflects the fate of the parent molecule.

Proposed Synthetic Protocols for Isotopically Labeled Lofepramine

While specific literature detailing the synthesis of isotopically labeled lofepramine is scarce, plausible synthetic routes can be proposed based on the known synthesis of lofepramine and general isotopic labeling techniques.

Proposed Synthesis of Deuterated Lofepramine (Lofepramine-d₃)

A potential route for the synthesis of Lofepramine-d₃ could involve the use of a deuterated methylating agent to introduce the trideuteromethyl group in the final step of the synthesis of the side chain, prior to its attachment to the dibenzazepine core.

Hypothetical Experimental Protocol:

  • Preparation of the N-desmethyl precursor: The synthesis would start from the N-desmethyl-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)amine.

  • Reductive Amination with Deuterated Formaldehyde: The precursor would be subjected to reductive amination using deuterated formaldehyde (CD₂O) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The use of CD₂O would introduce two deuterium atoms. A subsequent reduction step using a deuterium source would introduce the third deuterium atom.

  • Purification: The final product, Lofepramine-d₃, would be purified by column chromatography or preparative HPLC.

Proposed Synthesis of Carbon-14 Labeled Lofepramine ([¹⁴C]Lofepramine)

For mass balance studies, labeling the dibenzazepine core is often preferred. A potential strategy involves introducing ¹⁴C at a stable position within the tricyclic system.

Hypothetical Experimental Protocol:

  • Synthesis of a ¹⁴C-labeled precursor: A key intermediate, such as a ¹⁴C-labeled iminodibenzyl derivative, would need to be synthesized. This could potentially be achieved through a multi-step synthesis starting from a simple ¹⁴C-labeled building block like [¹⁴C]aniline.

  • Attachment of the side chain: The ¹⁴C-labeled dibenzazepine core would then be alkylated with the appropriate aminoalkyl side chain to yield [¹⁴C]Lofepramine.

  • Purification: Radiochemical purity would be established using radio-HPLC, and the specific activity would be determined.

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data for the proposed syntheses of isotopically labeled lofepramine. These values are based on typical yields and purities achieved for similar compounds and should be used as a reference for experimental planning.

Table 1: Proposed Synthesis of Lofepramine-d₃

ParameterValue
Starting MaterialN-desmethyl-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)amine
Labeling ReagentDeuterated Paraformaldehyde (CD₂O)n
Reducing AgentSodium Triacetoxyborohydride
Hypothetical Yield 75%
Isotopic Enrichment >98% D₃
Chemical Purity (HPLC) >99%

Table 2: Proposed Synthesis of [¹⁴C]Lofepramine

ParameterValue
Starting Material[¹⁴C]Iminodibenzyl
Labeling PositionDibenzazepine core
Hypothetical Radiochemical Yield 40%
Specific Activity 50-60 mCi/mmol
Radiochemical Purity (radio-HPLC) >98%

Visualizing Lofepramine's Metabolic Pathway and Experimental Workflows

Understanding the metabolic fate of lofepramine and designing robust experimental workflows are crucial for its development. The following diagrams, generated using the DOT language, visualize these complex processes.

Lofepramine_Metabolism Lofepramine Lofepramine Desipramine Desipramine (Major Metabolite) Lofepramine->Desipramine N-dealkylation Hydroxylofepramine 2-Hydroxylofepramine Lofepramine->Hydroxylofepramine Hydroxylation Desmethyllofepramine Desmethyllofepramine Lofepramine->Desmethyllofepramine N-demethylation Hydroxydesipramine 2-Hydroxydesipramine Desipramine->Hydroxydesipramine Hydroxylation Didesmethylimipramine Didesmethylimipramine Desipramine->Didesmethylimipramine N-demethylation Conjugates Glucuronide/Sulfate Conjugates Hydroxylofepramine->Conjugates Desmethyllofepramine->Didesmethylimipramine Hydroxydesipramine->Conjugates Didesmethylimipramine->Conjugates Excretion Excretion (Urine/Feces) Conjugates->Excretion

Caption: Metabolic pathway of lofepramine.

PK_Workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis & Reporting Synthesis Synthesis & Purification of Isotopically Labeled Lofepramine AnimalDosing Dosing of Animal Models (e.g., Rats, Dogs) Synthesis->AnimalDosing SampleCollection Serial Blood, Urine, and Feces Collection AnimalDosing->SampleCollection SampleProcessing Sample Processing (e.g., Protein Precipitation, SPE) SampleCollection->SampleProcessing LCMS LC-MS/MS Analysis for Parent Drug and Metabolites SampleProcessing->LCMS Radioactivity Radioactivity Measurement (LSC or AMS for 14C) SampleProcessing->Radioactivity PK_Modeling Pharmacokinetic Modeling (e.g., NCA, Compartmental Analysis) LCMS->PK_Modeling Metabolite_ID Metabolite Identification and Profiling LCMS->Metabolite_ID Radioactivity->PK_Modeling Report Generation of Study Report PK_Modeling->Report Metabolite_ID->Report

Caption: Experimental workflow for a pharmacokinetic study.

Analytical Methodologies

The accurate quantification of isotopically labeled lofepramine and its metabolites is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity.

Key Considerations for Analytical Method Development:

  • Internal Standard: A stable isotope-labeled version of the analyte (e.g., Lofepramine-d₃) is the ideal internal standard as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.

  • Chromatography: Reversed-phase HPLC is typically employed to separate lofepramine from its metabolites and endogenous matrix components.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the necessary selectivity and sensitivity for quantification at low concentrations in biological matrices.

  • Validation: The analytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, and stability.

Conclusion

References

Lofepramine-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lofepramine-d3, a deuterated analog of the tricyclic antidepressant Lofepramine. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental methodologies, and a visualization of its mechanism of action.

Core Data Presentation

This compound is the deuterium-labeled version of Lofepramine. The incorporation of deuterium isotopes provides a valuable tool for various research applications, particularly in pharmacokinetic studies and as an internal standard in analytical assays.

ParameterValueSource
CAS Number 1185083-78-6[cite: ]
Molecular Weight 421.98 g/mol [cite: ]
Chemical Formula C₂₆H₂₄D₃ClN₂O[cite: ]

Mechanism of Action

Lofepramine primarily functions as a serotonin and norepinephrine reuptake inhibitor (SNRI). By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron, it increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced neurotransmission is believed to be the primary mechanism behind its antidepressant effects. Furthermore, Lofepramine is metabolized in the body to desipramine, another potent norepinephrine reuptake inhibitor, which contributes to its overall therapeutic action.

Signaling Pathway

The following diagram illustrates the mechanism of action of Lofepramine at the synaptic level.

Lofepramine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicles NE Norepinephrine NE_vesicle->NE Release Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) Lofepramine Lofepramine Lofepramine->NET Inhibits Lofepramine->SERT Inhibits NE->NET Reuptake NE_receptor Norepinephrine Receptor NE->NE_receptor Serotonin->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin->Serotonin_receptor Signal_transduction_NE Signal Transduction NE_receptor->Signal_transduction_NE Activates Signal_transduction_S Signal Transduction Serotonin_receptor->Signal_transduction_S Activates

Caption: Mechanism of action of Lofepramine at the neuronal synapse.

Experimental Protocols

This compound is an ideal internal standard for the quantitative analysis of Lofepramine in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). Below is a representative experimental protocol for the extraction and analysis of Lofepramine from a biological sample, utilizing this compound.

Objective: To quantify the concentration of Lofepramine in a plasma sample using a deuterated internal standard.

Materials:

  • Lofepramine analytical standard

  • This compound internal standard

  • HPLC-grade methanol and acetonitrile

  • Formic acid

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges

  • Vortex mixer

  • Centrifuge

  • LC-MS system

Procedure:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare a stock solution of Lofepramine at a concentration of 1 mg/mL in methanol.

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • From these stock solutions, prepare working solutions at appropriate concentrations for creating a calibration curve and for spiking the internal standard.

  • Sample Preparation:

    • To 100 µL of the plasma sample, add 10 µL of the this compound internal standard working solution.

    • Vortex the sample for 30 seconds.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate Lofepramine from other matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both Lofepramine and this compound.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of Lofepramine to this compound against the concentration of the calibration standards.

    • Determine the concentration of Lofepramine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram outlines the general workflow for a typical quantitative analysis using this compound as an internal standard.

Experimental_Workflow start Start: Biological Sample Collection sample_prep Sample Preparation (Spiking with this compound) start->sample_prep protein_precip Protein Precipitation sample_prep->protein_precip spe Solid Phase Extraction (SPE) protein_precip->spe lcms_analysis LC-MS Analysis spe->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End: Concentration Determination data_processing->end

Caption: Workflow for quantitative analysis using an internal standard.

Physical and chemical properties of Lofepramine-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Lofepramine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of the tricyclic antidepressant Lofepramine. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Chemical Identity and Physical Properties

This compound is a stable isotope-labeled version of Lofepramine, where three hydrogen atoms on the methyl group have been replaced with deuterium. This labeling is particularly useful in analytical chemistry, especially in mass spectrometry-based assays, where it serves as an internal standard for the accurate quantification of Lofepramine in biological matrices.[1]

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-(4-Chlorophenyl)-2-[--INVALID-LINK--amino]ethanone[2]
Synonym(s) Amplit-d3, Leo 640-d3, Lopramine-d3[2]
CAS Number 1185083-78-6[1][2]
Molecular Formula C₂₆H₂₄D₃ClN₂O[2]
Molecular Weight 421.98 g/mol [1][2]
Appearance Crystalline solid[3]
Storage Temperature -20°C[3][4]

Table 2: Physical Properties of Lofepramine (Non-deuterated form for reference)

PropertyValueSource(s)
Molecular Formula C₂₆H₂₇ClN₂O[5][6][7]
Molecular Weight 418.97 g/mol [5][6][7][8]
Melting Point 104-106 °C[9]
UV/Vis. λmax 251 nm[3][10]

Solubility

The solubility of Lofepramine has been reported in various organic solvents. It is sparingly soluble in aqueous buffers.[3] For maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer.[3]

Table 3: Solubility of Lofepramine

SolventSolubilitySource(s)
DMSO~3 mg/mL[3][4][10]
Dimethyl formamide (DMF)~10 mg/mL[3][4][10]
Ethanol10 mM[8]
DMF:PBS (pH 7.2) (1:3)~0.25 mg/mL[3][4][10]
Water1.4 x 10⁻² mg/L (estimated)[11]

Spectroscopic Data

  • Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak that is 3 mass units higher than that of unlabeled Lofepramine due to the presence of three deuterium atoms. This distinct mass difference allows for its use as an internal standard in quantitative LC-MS/MS assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound will lack the signal corresponding to the N-methyl protons. The ¹³C NMR spectrum will show a characteristic triplet for the carbon attached to the deuterium atoms due to C-D coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-D stretching vibrations, which are at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).

Experimental Protocols

Synthesis of Lofepramine

A general manufacturing process for Lofepramine involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with 1-(4-chlorophenyl)-2-[(3-chloropropyl)methylamino]ethanone in the presence of a base like sodium amide in a suitable solvent such as toluene.[11]

G cluster_reactants Reactants cluster_process Process cluster_product Product A 10,11-dihydro-5H-dibenzo[b,f]azepine P1 Dissolve dibenzazepine in toluene A->P1 B 1-(4-chlorophenyl)-2-[(3-chloropropyl)methylamino]ethanone P4 Add chloro-compound solution dropwise B->P4 C Sodium Amide (Base) P2 Add sodium amide C->P2 D Toluene (Solvent) D->P1 P1->P2 P3 Reflux and stir P2->P3 P3->P4 P5 Stir and reflux P4->P5 Z Lofepramine P5->Z

Caption: General synthesis workflow for Lofepramine.

Analytical Methodology: LC-MS/MS for Quantification in Plasma

Lofepramine and other tricyclic antidepressants are commonly quantified in biological matrices like plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13] this compound serves as an ideal internal standard for this purpose.

Workflow for LC-MS/MS Analysis:

  • Sample Preparation: Plasma or serum samples are subjected to protein precipitation, often using a solvent like acetonitrile, to remove larger molecules. The deuterated internal standard (this compound) is added at a known concentration at the beginning of this process.

  • Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reverse-phase column (e.g., C18) is typically used to separate the analyte from other components in the matrix.

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Lofepramine and this compound are monitored.

  • Quantification: The peak area ratio of the analyte (Lofepramine) to the internal standard (this compound) is used to calculate the concentration of Lofepramine in the original sample by comparing it to a calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification S1 Plasma/Serum Sample S2 Add this compound (Internal Standard) S1->S2 S3 Protein Precipitation (e.g., with Acetonitrile) S2->S3 S4 Centrifugation S3->S4 S5 Collect Supernatant S4->S5 A1 UHPLC Separation (e.g., C18 column) S5->A1 A2 Tandem Mass Spectrometry (MRM Mode) A1->A2 A3 Data Acquisition A2->A3 Q1 Calculate Peak Area Ratio (Analyte/IS) A3->Q1 Q2 Compare to Calibration Curve Q1->Q2 Q3 Determine Lofepramine Concentration Q2->Q3

Caption: Workflow for the quantification of Lofepramine in plasma using LC-MS/MS.

Mechanism of Action

Lofepramine is a tricyclic antidepressant that primarily acts as a serotonin and norepinephrine reuptake inhibitor (SNRI).[14] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, Lofepramine increases the concentration of these neurotransmitters in the synaptic cleft.[15][14] This enhanced neurotransmission is believed to be responsible for its antidepressant effects.[15] Lofepramine is a prodrug that is metabolized in the liver to desipramine, which is also a potent norepinephrine reuptake inhibitor.[5][6][14]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron N Norepinephrine N_syn Norepinephrine N->N_syn S Serotonin S_syn Serotonin S->S_syn NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) N_syn->NET Reuptake R_N Norepinephrine Receptors N_syn->R_N Binds S_syn->SERT Reuptake R_S Serotonin Receptors S_syn->R_S Binds L Lofepramine L->NET Inhibits L->SERT Inhibits

Caption: Mechanism of action of Lofepramine at the synapse.

References

The Metabolic Pathway of Lofepramine to Desipramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lofepramine is a tricyclic antidepressant (TCA) utilized in the management of depressive disorders. Structurally related to imipramine, lofepramine is distinguished by its lower toxicity and reduced anticholinergic side effects. A significant aspect of its pharmacology is its extensive first-pass metabolism in the liver to form desipramine, an active metabolite which is also a potent antidepressant.[1][2][3] Understanding the intricacies of this metabolic conversion is crucial for drug development, predicting drug-drug interactions, and optimizing therapeutic outcomes. This guide provides an in-depth technical overview of the metabolic pathway from lofepramine to desipramine, including the enzymes involved, kinetic considerations, and detailed experimental protocols for its investigation.

The Core Metabolic Pathway: N-Dealkylation of Lofepramine

The primary metabolic transformation of lofepramine is its conversion to desipramine. This reaction involves the cleavage of the N-(4-chlorobenzoylmethyl) group from the tertiary amine of lofepramine, resulting in the formation of the secondary amine, desipramine.[4] This process is a classic example of N-dealkylation, a common metabolic route for many xenobiotics.

The metabolic conversion is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[4][5] While multiple CYP isoforms are known to metabolize tricyclic antidepressants, CYP2D6 has been identified as a key enzyme in the metabolism of both lofepramine and the subsequent hydroxylation of its metabolite, desipramine.[2][6][7] Other isoforms, such as CYP2C19 and CYP1A2, are also known to be involved in the N-demethylation of other tricyclic antidepressants and may contribute to the metabolism of lofepramine.[8][9]

The overall metabolic scheme of lofepramine is complex, with parallel pathways leading to various metabolites. In vitro studies using rat and human liver microsomes have shown that in addition to desipramine (DMI), other metabolites such as 2-hydroxydesipramine (2-OH-DMI) and didesmethylimipramine (DDMI) are formed.[4] Interestingly, lofepramine can also be metabolized to unique compounds like 2-hydroxylofepramine and desmethyllofepramine. The formation of DDMI is thought to occur through two parallel pathways: one via the N-demethylation of desipramine, and another via desmethyllofepramine.[4]

Below is a diagram illustrating the primary metabolic pathway of lofepramine to desipramine and its subsequent metabolites.

Lofepramine_Metabolism Lofepramine Lofepramine Desipramine Desipramine (DMI) (Active Metabolite) Lofepramine->Desipramine N-Dealkylation Desmethyllofepramine Desmethyllofepramine Lofepramine->Desmethyllofepramine N-Demethylation pCBA p-Chlorobenzoic Acid Lofepramine->pCBA Cleavage Two_OH_Desipramine 2-Hydroxydesipramine (2-OH-DMI) Desipramine->Two_OH_Desipramine Hydroxylation DDMI Didesmethylimipramine (DDMI) Desipramine->DDMI N-Demethylation Desmethyllofepramine->DDMI CYP2D6 CYP2D6 CYP_other Other CYPs (e.g., CYP2C19, CYP1A2) Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Lofepramine solutions - HLM suspension - NADPH regenerating system Prewarm Pre-warm reagents at 37°C Reagents->Prewarm Initiate Initiate reaction with NADPH regenerating system Prewarm->Initiate Incubate Incubate at 37°C (time course) Initiate->Incubate Terminate Terminate reaction with ice-cold acetonitrile + IS Incubate->Terminate Centrifuge Centrifuge to pellet proteins Terminate->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant HPLC Analyze by HPLC-UV or HPLC-MS/MS Supernatant->HPLC Quantify Quantify desipramine formation HPLC->Quantify

References

In Vitro Pharmacology of Lofepramine and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of the tricyclic antidepressant lofepramine and its primary active metabolites. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's mechanism of action, metabolic pathways, and receptor interaction profiles.

Introduction

Lofepramine is a third-generation tricyclic antidepressant (TCA) characterized by a more favorable side-effect profile compared to its predecessors.[1] Its therapeutic efficacy is attributed not only to the parent compound but also to its active metabolites, primarily desipramine.[2][3] Understanding the in vitro pharmacology of lofepramine and its metabolic products is crucial for elucidating its complete mechanism of action and for the development of novel therapeutic agents with improved selectivity and safety. This guide summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of metabolic and signaling pathways.

In Vitro Metabolism

In vitro studies using rat and human liver microsomes have elucidated the metabolic fate of lofepramine. The primary metabolic pathways involve hydroxylation and demethylation, catalyzed by a NADPH-generating system.[4][5]

Key Metabolic Reactions:

  • N-demethylation: Lofepramine is metabolized to desipramine (DMI), a potent antidepressant in its own right.[4][5]

  • Hydroxylation: Both lofepramine and desipramine undergo hydroxylation, leading to the formation of metabolites such as 2-hydroxylofepramine and 2-hydroxydesipramine (2-OH-DMI).[4][5]

  • Further Demethylation: Desipramine can be further demethylated to didesmethylimipramine (DDMI).[4][5] Lofepramine can also be metabolized to desmethyllofepramine, which can then be converted to DDMI, indicating parallel metabolic pathways.[4][5]

The metabolic conversion of lofepramine is significant as its major metabolite, desipramine, has a longer plasma half-life (approximately 24 hours) compared to the parent drug (4-6 hours), contributing substantially to the overall therapeutic effect.[2][3]

Experimental Protocol: In Vitro Metabolism in Liver Microsomes

The following protocol is a generalized representation based on methodologies described in the literature for studying in vitro drug metabolism.[4][5]

Objective: To identify and quantify the metabolites of lofepramine produced by liver microsomes.

Materials:

  • Lofepramine hydrochloride

  • Rat or human liver microsomes

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Human serum albumin

  • Authentic reference standards for suspected metabolites (e.g., desipramine, 2-hydroxydesipramine, didesmethylimipramine)

  • Acetonitrile or other suitable organic solvent for extraction

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, the NADPH-generating system, and human serum albumin in a phosphate buffer. Human serum albumin is included to enhance the solubility and stability of the compounds.[4]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add lofepramine (dissolved in a suitable solvent, e.g., ethanol or DMSO, at a low final concentration to avoid enzyme inhibition) to the incubation mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes). Time-course experiments can be performed by taking aliquots at different time points.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant containing the parent drug and its metabolites. The supernatant may be further concentrated or diluted as needed for analysis.

  • HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., reversed-phase C18) and a mobile phase optimized for the separation of lofepramine and its metabolites.

  • Metabolite Identification and Quantification: Identify the metabolites by comparing their retention times with those of the authentic reference standards. Quantify the metabolites by constructing a standard curve for each reference compound.

Quantitative Data: Transporter Inhibition and Receptor Binding

The primary mechanism of action of lofepramine and its active metabolite desipramine is the inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake by blocking their respective transporters, the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][6][7] Their affinity for various neurotransmitter receptors contributes to their overall pharmacological profile and side effects.

Monoamine Transporter Inhibition

The inhibitory potency of lofepramine and desipramine on monoamine transporters is typically quantified by their IC50 values.

CompoundTransporterIC50 (nM)Species/SystemReference
Lofepramine NETPotent inhibitorIn vitro[8][9]
SERTModerate inhibitorIn vitro[6]
Desipramine NET0.7 - 6.2Human/Rat[10][11]
SERT158Rat[10]
DAT~10,000In vitro[12]

NET: Norepinephrine Transporter; SERT: Serotonin Transporter; DAT: Dopamine Transporter.

Receptor Binding Affinities

The binding affinities of lofepramine and its metabolites to various neurotransmitter receptors are expressed as Ki values (in nM). A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)Species/SystemReference
Lofepramine Muscarinic AcetylcholineLess potent than desipramineHuman[8][9]
Desipramine Muscarinic AcetylcholinePotent antagonistHuman[8][9]
α2A-Adrenergic4,620HEK 293 cells[9]
High-affinity [3H]desipramine binding site (likely NET)50 - 110Human brain tissue[4]

Experimental Protocols: In Vitro Assays

Neurotransmitter Reuptake Inhibition Assay

This protocol outlines a general method for determining the IC50 values of compounds for the inhibition of norepinephrine and serotonin reuptake, based on common in vitro techniques.[13][14][15]

Objective: To measure the potency of lofepramine and its metabolites in inhibiting neurotransmitter reuptake in vitro.

Materials:

  • Cell line stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT) (e.g., HEK293 or SK-N-BE(2)C cells).[13]

  • Radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]serotonin).

  • Test compounds (lofepramine, desipramine, etc.) at various concentrations.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail and a scintillation counter.

  • Alternatively, a fluorescent substrate-based assay kit can be used.[1][3]

Procedure:

  • Cell Culture: Culture the hNET or hSERT expressing cells to confluence in appropriate multi-well plates.

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare the radiolabeled neurotransmitter solution in the assay buffer.

  • Pre-incubation with Inhibitor: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compounds for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.

  • Incubation: Incubate the plates for a short period (e.g., 10-30 minutes) at 37°C to allow for neurotransmitter uptake.

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. This removes the extracellular radiolabeled neurotransmitter.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response curve. Specific uptake is calculated as the difference between total uptake (in the absence of any inhibitor) and non-specific uptake (in the presence of a high concentration of a known potent inhibitor).

Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of compounds to specific receptors using radioligand binding assays.

Objective: To determine the affinity of lofepramine and its metabolites for various neurotransmitter receptors.

Materials:

  • Tissue homogenates or cell membranes expressing the receptor of interest (e.g., human caudate nucleus for muscarinic receptors).[16]

  • Radioligand specific for the receptor (e.g., [3H]quinuclidinyl benzilate for muscarinic receptors).[16]

  • Test compounds (lofepramine, desipramine, etc.) at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In assay tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: Incubate the mixture for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound, which is the concentration that displaces 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Metabolic Pathway of Lofepramine

Lofepramine_Metabolism Lofepramine Lofepramine Desmethyl_Lofepramine Desmethyl- lofepramine Lofepramine->Desmethyl_Lofepramine Demethylation Hydroxy_Lofepramine 2-Hydroxy- lofepramine Lofepramine->Hydroxy_Lofepramine Hydroxylation Desipramine Desipramine (DMI) Lofepramine->Desipramine Metabolism DDMI Didesmethyl- imipramine (DDMI) Desmethyl_Lofepramine->DDMI Metabolism Desipramine->DDMI Demethylation Hydroxy_Desipramine 2-Hydroxy- desipramine (2-OH-DMI) Desipramine->Hydroxy_Desipramine Hydroxylation

Caption: In vitro metabolic pathways of lofepramine.

Experimental Workflow for Neurotransmitter Uptake Inhibition Assay

Uptake_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture hNET/hSERT expressing cells Preincubation Pre-incubate cells with test compounds Cell_Culture->Preincubation Compound_Dilution Prepare serial dilutions of test compounds Compound_Dilution->Preincubation Radioligand_Prep Prepare radiolabeled neurotransmitter Uptake_Initiation Add radiolabeled neurotransmitter Radioligand_Prep->Uptake_Initiation Preincubation->Uptake_Initiation Incubation Incubate at 37°C Uptake_Initiation->Incubation Termination Wash with cold buffer Incubation->Termination Lysis Lyse cells Termination->Lysis Scintillation_Counting Measure radioactivity Lysis->Scintillation_Counting Data_Processing Calculate % inhibition Scintillation_Counting->Data_Processing IC50_Determination Determine IC50 values Data_Processing->IC50_Determination Antidepressant_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Lofepramine Lofepramine/ Desipramine NET Norepinephrine Transporter (NET) Lofepramine->NET Inhibits SERT Serotonin Transporter (SERT) Lofepramine->SERT Inhibits NE_reuptake Norepinephrine Reuptake NET->NE_reuptake S_reuptake Serotonin Reuptake SERT->S_reuptake NE Norepinephrine NE_reuptake->NE Serotonin Serotonin S_reuptake->Serotonin Postsynaptic_Receptors Postsynaptic Receptors NE->Postsynaptic_Receptors Serotonin->Postsynaptic_Receptors Signaling_Cascade Downstream Signaling Postsynaptic_Receptors->Signaling_Cascade Therapeutic_Effect Therapeutic Effect Signaling_Cascade->Therapeutic_Effect

References

Lofepramine-d3 for Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lofepramine, a tricyclic antidepressant (TCA), primarily functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[1][2][3][4][5] It is known for a more favorable side-effect profile compared to older TCAs.[2][5] Lofepramine is extensively metabolized to the active metabolite desipramine, which is also a potent norepinephrine reuptake inhibitor.[1][4][5][6]

Lofepramine-d3 is a deuterated version of lofepramine, meaning specific hydrogen atoms have been replaced by their heavier isotope, deuterium.[7] This isotopic substitution offers significant advantages in preclinical research.[7] The stronger carbon-deuterium bond can alter the rate of metabolism, potentially leading to a more favorable pharmacokinetic profile.[7] In research settings, deuterated compounds are invaluable tools for metabolic studies, allowing for easier tracking and identification of metabolites, and can serve as internal standards for quantitative bioanalysis.[8][9][10][11] This guide provides an in-depth overview of the preclinical applications of this compound, focusing on its mechanism of action, relevant experimental protocols, and the theoretical benefits of deuteration in research.

Mechanism of Action

Lofepramine's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to increased extracellular levels of norepinephrine.[3][4][5] This, in turn, modulates downstream signaling pathways associated with mood regulation. To a lesser degree, it also inhibits the serotonin transporter (SERT).[3][4]

Pharmacodynamic Profile of Lofepramine (Parent Compound)
TargetParameterLofepramineDesipramine (Metabolite)Reference(s)
Norepinephrine Transporter (NET)Reuptake InhibitionPotent InhibitorPotent Inhibitor[4][5]
Serotonin Transporter (SERT)Reuptake InhibitionModerate InhibitorWeak Inhibitor[4]
Muscarinic Acetylcholine ReceptorsAntagonistWeak-Intermediate AntagonistMore Potent Antagonist[4]

Signaling Pathways

The inhibition of norepinephrine reuptake by lofepramine initiates a cascade of intracellular signaling events. Increased norepinephrine in the synapse leads to the activation of adrenergic receptors, which can trigger multiple downstream pathways, including the cyclic AMP (cAMP) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are implicated in neuroplasticity and the therapeutic effects of antidepressants.[1][12][13][14] A key downstream target is the transcription factor cAMP response element-binding protein (CREB), which, when phosphorylated, promotes the expression of genes involved in neuronal survival and function, such as Brain-Derived Neurotrophic Factor (BDNF).[2][15][16][17][18][19][20]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_vesicle Norepinephrine (NE) NE_synapse NE NE_vesicle->NE_synapse Release NE_synapse->NET Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds AC Adenylyl Cyclase (AC) Adrenergic_Receptor->AC Activates MAPK_Pathway MAPK Pathway Adrenergic_Receptor->MAPK_Pathway Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MAPK_Pathway->CREB Phosphorylates pCREB pCREB CREB->pCREB BDNF_Gene BDNF Gene Expression pCREB->BDNF_Gene Promotes Neuronal_Effects Increased Neuronal Survival & Plasticity BDNF_Gene->Neuronal_Effects

Figure 1: Simplified signaling pathway of this compound action.

Preclinical Experimental Protocols

A thorough preclinical evaluation of this compound would involve a series of in vitro and in vivo experiments to characterize its pharmacodynamic and pharmacokinetic properties.

In Vitro Assays

1. Neurotransmitter Reuptake Inhibition Assay

This assay is fundamental to confirming the mechanism of action of this compound and determining its potency at the norepinephrine and serotonin transporters.

  • Objective: To measure the in vitro potency (IC50) of this compound for inhibiting norepinephrine and serotonin reuptake.

  • Methodology:

    • Cell Culture: Use cell lines stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT), such as HEK293 or CHO cells.

    • Compound Preparation: Prepare a dilution series of this compound.

    • Assay Procedure:

      • Plate the cells in a 96-well plate.

      • Pre-incubate the cells with varying concentrations of this compound or a vehicle control.

      • Initiate the reuptake by adding a radiolabeled substrate (e.g., [3H]-norepinephrine or [3H]-serotonin) or a fluorescent substrate.[7][9][21][22][23]

      • Incubate for a specified time to allow for substrate uptake.

      • Terminate the uptake by washing with ice-cold buffer.

      • Lyse the cells and measure the amount of substrate taken up using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

    • Data Analysis: Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Start Start Cell_Culture Culture hNET/hSERT expressing cells Start->Cell_Culture Plating Plate cells in 96-well plates Cell_Culture->Plating Pre-incubation Pre-incubate with This compound Plating->Pre-incubation Add_Substrate Add radiolabeled or fluorescent substrate Pre-incubation->Add_Substrate Incubation Incubate for uptake Add_Substrate->Incubation Termination Wash to terminate uptake Incubation->Termination Lysis Lyse cells Termination->Lysis Measurement Measure substrate uptake Lysis->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Figure 2: Workflow for a neurotransmitter reuptake assay.
In Vivo Assays

1. Pharmacokinetic (PK) Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and to determine if deuteration alters its profile compared to the parent compound.

  • Objective: To determine key pharmacokinetic parameters of this compound in a rodent model.

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

    • Dosing: Administer a single dose of this compound via oral gavage (p.o.) or intravenous injection (i.v.).

    • Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

    • Bioanalysis: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound and its major metabolites (including deuterated and non-deuterated desipramine) in plasma.[10][11][24] this compound can also serve as its own internal standard in certain analytical approaches.

    • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.

2. Behavioral Models of Antidepressant Activity

These models are used to assess the potential antidepressant-like effects of this compound in vivo.

  • Forced Swim Test (FST)

    • Principle: Rodents are placed in an inescapable cylinder of water. Antidepressant treatment is expected to increase the time spent swimming or struggling and decrease the time spent immobile.[2][12][13][14][15]

    • Protocol:

      • Administer this compound or vehicle to mice or rats at a predetermined time before the test.

      • Place the animal in a cylinder of water (25°C) for a 6-minute session.

      • Record the session and score the duration of immobility during the last 4 minutes.

      • Compare the immobility time between the treated and vehicle groups.

  • Tail Suspension Test (TST)

    • Principle: Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants are expected to decrease immobility time.[1][3][16][25][26]

    • Protocol:

      • Administer this compound or vehicle to mice.

      • Suspend each mouse by its tail from a horizontal bar using adhesive tape.

      • Record a 6-minute session.

      • Score the total time the mouse remains immobile.

      • Compare the immobility time between the treated and vehicle groups.

3. In Vivo Microdialysis

This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of the pharmacodynamic effect of this compound.[4][17][18][27][28]

  • Objective: To measure the effect of this compound administration on extracellular levels of norepinephrine and serotonin in a relevant brain region (e.g., prefrontal cortex or hippocampus).

  • Methodology:

    • Surgical Implantation: Surgically implant a microdialysis guide cannula into the target brain region of a rat or mouse.

    • Recovery: Allow the animal to recover from surgery.

    • Microdialysis Experiment:

      • Insert a microdialysis probe through the guide cannula.

      • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

      • Collect baseline dialysate samples.

      • Administer this compound systemically.

      • Continue to collect dialysate samples at regular intervals.

    • Neurochemical Analysis: Analyze the dialysate samples for norepinephrine and serotonin concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.

Start Start Surgery Implant microdialysis guide cannula Start->Surgery Recovery Allow animal to recover Surgery->Recovery Probe_Insertion Insert microdialysis probe Recovery->Probe_Insertion Baseline_Collection Collect baseline dialysate samples Probe_Insertion->Baseline_Collection Drug_Administration Administer This compound Baseline_Collection->Drug_Administration Post-dose_Collection Collect post-dose dialysate samples Drug_Administration->Post-dose_Collection Analysis Analyze samples via HPLC-ED Post-dose_Collection->Analysis Data_Interpretation Determine change in neurotransmitter levels Analysis->Data_Interpretation End End Data_Interpretation->End

Figure 3: Workflow for an in vivo microdialysis experiment.

Quantitative Data Summary for Lofepramine (Parent Compound)

The following tables summarize key pharmacokinetic and pharmacodynamic data for the non-deuterated form, lofepramine. This information serves as a crucial reference point for designing and interpreting preclinical studies with this compound.

Table 1: Pharmacokinetic Parameters of Lofepramine in Humans

ParameterValueReference(s)
Bioavailability~7%[1]
Protein Binding99%[1]
MetabolismHepatic (extensive first-pass)[1][29]
Elimination Half-lifeUp to 5 hours (parent compound)[1]
Elimination Half-life12-24 hours (active metabolites)[1]
ExcretionUrine and feces (as metabolites)[1]

Table 2: In Vitro Activity of Lofepramine and Metabolites

CompoundAssayIC50Reference(s)
LofepramineMotility of Tetrahymena pyriformis357.40 +/- 25.00 mM[28][30]
DesipramineMotility of Tetrahymena pyriformis75.99 +/- 14.40 mM[28][30]

Conclusion

This compound is a valuable tool for preclinical research, offering the potential for an altered and potentially improved metabolic profile compared to its parent compound, and serving as a precise analytical tool for pharmacokinetic and metabolic studies. While specific preclinical data for this compound is not widely published, the established pharmacodynamic profile of lofepramine and its metabolites, combined with standardized in vitro and in vivo experimental protocols, provides a robust framework for its investigation. The use of this compound in the described assays will enable a detailed characterization of its properties and a deeper understanding of its potential as a research compound and therapeutic agent.

References

Methodological & Application

Development of a Robust HPLC Method for the Quantification of Lofepramine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Lofepramine-d3. This deuterated analog is a critical internal standard for pharmacokinetic and bioequivalence studies of lofepramine, a tricyclic antidepressant. The protocol herein is designed to be adaptable for various biological matrices and pharmaceutical formulations.

Lofepramine is a tricyclic antidepressant used in the treatment of depressive disorders.[1] Accurate quantification of lofepramine and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a deuterated internal standard like this compound is the gold standard for mass spectrometric detection, as it co-elutes with the analyte of interest, compensating for variations in sample preparation and instrument response.

This application note outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, which can be readily adapted for mass spectrometry (MS) detection for enhanced sensitivity and specificity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Lofepramine reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • HPLC grade water

  • Human plasma (for biological matrix validation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following conditions have been optimized for the separation and quantification of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Symmetry ODS (C18) RP Column, 250 mm x 4.6 mm, 5µm
Mobile Phase 0.02M Phosphate Buffer:Acetonitrile (48:52 v/v), pH adjusted to 2.80 with orthophosphoric acid[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 248 nm[1]
Run Time 10 minutes
Preparation of Standard Solutions

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[1][2] Sonicate for 15 minutes to ensure complete dissolution.[1]

Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.

Sample Preparation

The following protocol describes a protein precipitation method for the extraction of this compound from human plasma. This method is quick and efficient for cleaning up biological samples prior to HPLC analysis.[3]

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Spike with the appropriate concentration of Lofepramine working standard solution (for calibration curve and quality control samples).

  • Add 1.5 mL of cold acetonitrile (1:3 v/v) to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system.[1]

Method Validation Summary

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines. The following parameters are critical for ensuring the reliability of the method.

Validation ParameterTypical Acceptance Criteria
System Suitability %RSD of peak area and retention time for replicate injections < 2.0%. Tailing factor < 2.0. Theoretical plates > 2000.[1]
Linearity Correlation coefficient (r²) > 0.999 for a calibration curve constructed with at least five non-zero concentrations.[1]
Accuracy (Recovery) 85-115% for quality control (QC) samples at low, medium, and high concentrations.[3]
Precision (Intra- & Inter-day) %RSD < 15% for QC samples at low, medium, and high concentrations. For the Lower Limit of Quantification (LLOQ), %RSD < 20%.[2]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.[4]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. The lowest concentration on the calibration curve with acceptable accuracy and precision.[4]
Specificity No interfering peaks from endogenous components in the blank matrix at the retention time of the analyte and internal standard.[1]
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate.[2]

Quantitative Data Summary

The following tables represent expected data from the validation of this HPLC method for this compound.

Table 1: System Suitability

ParameterResultAcceptance Criteria
Retention Time (min)~3.9%RSD < 2.0%
Peak AreaVariable%RSD < 2.0%
Tailing Factor~1.2< 2.0
Theoretical Plates> 3000> 2000

Table 2: Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
150,000
5250,000
10500,000
251,250,000
502,500,000
1005,000,000
Correlation Coefficient (r²) > 0.999

Table 3: Accuracy and Precision

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1< 10< 1595 - 105
Low3< 5< 1098 - 102
Medium30< 5< 1098 - 102
High80< 5< 1098 - 102

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound in a biological matrix using the developed HPLC method.

HPLC_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Standard Sample->Spike Internal Standard Addition Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Sample Cleanup Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation (Nitrogen Stream) Centrifuge->Evaporate Supernatant Transfer Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Filter Syringe Filtration (0.45 µm) Reconstitute->Filter HPLC HPLC Analysis Filter->HPLC Injection Data Data Acquisition and Analysis HPLC->Data

Caption: Workflow for this compound analysis.

Logical Relationship of Method Validation

The following diagram illustrates the relationship between the different parameters of method validation, demonstrating how they collectively ensure a reliable analytical method.

Validation_Relationship ReliableMethod Reliable Analytical Method Specificity Specificity ReliableMethod->Specificity Linearity Linearity ReliableMethod->Linearity Accuracy Accuracy ReliableMethod->Accuracy Precision Precision ReliableMethod->Precision Sensitivity Sensitivity ReliableMethod->Sensitivity Robustness Robustness ReliableMethod->Robustness LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

References

Application Notes and Protocols for Mass Spectrometry Detection of Lofepramine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Lofepramine-d3 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of the tricyclic antidepressant Lofepramine, is an ideal internal standard for the accurate quantification of Lofepramine in pharmacokinetic and toxicological studies.

Introduction

Lofepramine is a tricyclic antidepressant that is structurally similar to imipramine and is extensively metabolized to desipramine.[1] Accurate and sensitive quantification of Lofepramine in biological samples is crucial for therapeutic drug monitoring and pharmacokinetic profiling. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification, as it compensates for variability in sample preparation and matrix effects. This protocol outlines a robust method for the detection and quantification of this compound, which can be readily adapted for the analysis of Lofepramine itself.

Experimental Protocols

This protocol is a composite method based on established procedures for the analysis of tricyclic antidepressants in biological fluids.[2][3][4]

Materials and Reagents
  • This compound (Internal Standard)

  • Lofepramine (Analyte)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma/serum (for calibration standards and quality controls)

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for sample cleanup prior to LC-MS/MS analysis.

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard, this compound, at a concentration of 50 ng/mL.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following LC conditions are recommended for the separation of Lofepramine.

ParameterRecommended Condition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation and peak shape.
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start at 20% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Flow 800 L/hr
Desolvation Temp. 400°C
Collision Gas Argon
MRM Transitions See Table 1

Quantitative Data

The following table summarizes the key mass spectrometry parameters for the detection of Lofepramine and its deuterated internal standard, this compound. The product ions for Lofepramine are predicted based on the known fragmentation of its primary metabolite, desipramine, and the common fragmentation patterns of tricyclic antidepressants.

Table 1: Mass Spectrometry Parameters for Lofepramine and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Lofepramine419.2267.2208.125
This compound 422.2 270.2 211.1 25

Note: The collision energy may require optimization depending on the specific instrument used.

Diagrams

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with this compound (IS) Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound detection.

Logical Relationship of Key Components

This diagram shows the logical connection between the analyte, the internal standard, and the analytical technique.

logical_relationship cluster_technique Analytical Technique cluster_output Outcome Lofepramine Lofepramine (Analyte) LCMS LC-MS/MS Lofepramine->LCMS Lofepramine_d3 This compound (Internal Standard) Lofepramine_d3->LCMS Quantification Accurate Quantification LCMS->Quantification

Caption: Relationship of analytical components.

References

Application Notes and Protocols for the Use of Lofepramine-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Lofepramine-d3 as an internal standard in the pharmacokinetic analysis of lofepramine. The protocols detailed below are intended to support the accurate quantification of lofepramine in biological matrices, a critical step in drug development and clinical research.

Introduction to Lofepramine and the Role of this compound

Lofepramine is a tricyclic antidepressant (TCA) primarily used in the treatment of depression.[1] Its therapeutic effect is attributed to the inhibition of norepinephrine and, to a lesser extent, serotonin reuptake in the synaptic cleft.[2][3] Lofepramine is extensively metabolized in the liver to an active metabolite, desipramine.[1][4]

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of lofepramine. To ensure the accuracy and precision of these studies, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is crucial. This compound, a deuterated analog of lofepramine, is the ideal internal standard for this purpose. It exhibits similar chemical and physical properties to lofepramine, ensuring it behaves similarly during sample extraction and chromatographic separation, thus effectively compensating for matrix effects and variations in instrument response.[5]

Pharmacokinetic Profile of Lofepramine

Understanding the pharmacokinetic properties of lofepramine is fundamental for designing and interpreting pharmacokinetic studies.

ParameterValueReference
Bioavailability 7%[1]
Protein Binding 99%[1]
Time to Peak Plasma Concentration (Tmax) ~1 hour[6]
Elimination Half-Life (t½) Up to 5 hours (parent compound)[1]
Metabolism Hepatic (via Cytochrome P450, including CYP2D6)[1]
Major Active Metabolite Desipramine[1][4]
Excretion Urine and feces (primarily as metabolites)[1]

Experimental Protocols

Protocol 1: Quantification of Lofepramine in Human Plasma using LC-MS/MS

This protocol describes a method for the extraction and quantification of lofepramine from human plasma using protein precipitation and analysis by LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Lofepramine reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC vials

2. Preparation of Solutions

  • Lofepramine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of lofepramine in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Lofepramine Working Standards: Prepare a series of working standards by serial dilution of the lofepramine stock solution with 50:50 (v/v) acetonitrile:water to achieve a calibration curve ranging from 1 to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

  • Precipitation Solution: Acetonitrile containing 100 ng/mL of this compound.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the cold precipitation solution (acetonitrile with this compound) to each tube.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Analysis

LC Parameters
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B
Column Temperature 40°C
MS/MS Parameters (Positive ESI Mode)
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions Lofepramine: Q1: 419.2 -> Q3: 193.1 (Quantifier), 419.2 -> 298.2 (Qualifier)
This compound: Q1: 422.2 -> Q3: 196.1

Note: MRM transitions and collision energies should be optimized for the specific mass spectrometer being used.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of lofepramine to this compound against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of lofepramine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) precipitation Add Acetonitrile with This compound (300 µL) plasma->precipitation vortex Vortex Mix (1 min) precipitation->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing and Quantification lcms->data

Caption: Workflow for Lofepramine quantification in plasma.

Lofepramine's Mechanism of Action

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NE_receptor Adrenergic Receptors NE->NE_receptor Binds SER Serotonin (5-HT) SER_receptor Serotonin Receptors SER->SER_receptor Binds NET Norepinephrine Transporter (NET) NET->NE Reuptake SERT Serotonin Transporter (SERT) SERT->SER Reuptake Lofepramine Lofepramine Lofepramine->NET Inhibits Lofepramine->SERT Inhibits

Caption: Lofepramine inhibits norepinephrine and serotonin reuptake.

Conclusion

The use of this compound as an internal standard is essential for the development of robust and reliable bioanalytical methods for the quantification of lofepramine in pharmacokinetic studies. The protocols and information provided in these application notes offer a solid foundation for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these methodologies will contribute to the generation of high-quality data, ultimately aiding in the safe and effective development of lofepramine-based therapies.

References

Therapeutic Drug Monitoring of Lofepramine with an Isotopic Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lofepramine is a tricyclic antidepressant (TCA) used in the treatment of depressive illness.[1][2] It is considered a third-generation TCA, exhibiting a more favorable side-effect profile and lower toxicity in overdose compared to earlier generation TCAs.[1] Lofepramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, desipramine.[1][3] Desipramine is also a potent antidepressant.[4][5] Therapeutic Drug Monitoring (TDM) of lofepramine and its active metabolite is crucial for optimizing therapeutic outcomes, ensuring patient compliance, and minimizing the risk of adverse effects, which can include cardiotoxicity at high concentrations.[6][7] This is particularly important due to significant inter-individual variability in pharmacokinetics.[8]

The use of a stable isotope-labeled internal standard, such as Lofepramine-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive, selective, and accurate method for the quantification of lofepramine in biological matrices. The co-elution of the analyte and its isotopically labeled standard allows for the correction of matrix effects and variations in instrument response, leading to robust and reliable results.

This document provides a detailed application note and protocol for the therapeutic drug monitoring of lofepramine and its major metabolite, desipramine, in human plasma or serum using an isotopic standard.

Signaling Pathway and Metabolism

Lofepramine primarily acts by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission.[5] It is metabolized to desipramine, which is also a potent norepinephrine reuptake inhibitor.[4][5]

Lofepramine Lofepramine Norepinephrine_Reuptake_Transporter Norepinephrine Reuptake Transporter Lofepramine->Norepinephrine_Reuptake_Transporter Inhibits Serotonin_Reuptake_Transporter Serotonin Reuptake Transporter Lofepramine->Serotonin_Reuptake_Transporter Inhibits (moderately) CYP2D6 CYP2D6 (Liver) Lofepramine->CYP2D6 Metabolized by Synaptic_Norepinephrine Increased Synaptic Norepinephrine Norepinephrine_Reuptake_Transporter->Synaptic_Norepinephrine Leads to Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Reuptake_Transporter->Synaptic_Serotonin Leads to Antidepressant_Effect Antidepressant Effect Synaptic_Norepinephrine->Antidepressant_Effect Synaptic_Serotonin->Antidepressant_Effect Desipramine Desipramine CYP2D6->Desipramine Desipramine->Norepinephrine_Reuptake_Transporter Inhibits

Caption: Lofepramine's mechanism and metabolism.

Experimental Workflow

The following diagram outlines the major steps for the quantitative analysis of lofepramine and desipramine in plasma/serum samples.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Collection Plasma/Serum Collection Internal Standard Spiking Spike with this compound and Desipramine-d3 Sample Collection->Internal Standard Spiking Protein Precipitation Protein Precipitation (e.g., Acetonitrile) Internal Standard Spiking->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Transfer Supernatant Centrifugation->Supernatant Transfer LC Separation Liquid Chromatography (C18 Column) Supernatant Transfer->LC Separation MS/MS Detection Tandem Mass Spectrometry (MRM Mode) LC Separation->MS/MS Detection Quantification Quantification using Calibration Curve MS/MS Detection->Quantification Reporting Report Concentrations (ng/mL) Quantification->Reporting

Caption: Experimental workflow for lofepramine TDM.

Experimental Protocols

Materials and Reagents
  • Lofepramine hydrochloride (Reference Standard)

  • Desipramine hydrochloride (Reference Standard)

  • This compound (Isotopic Internal Standard)

  • Desipramine-d3 (Isotopic Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma/serum

Instrumentation
  • Liquid Chromatograph (e.g., Agilent, Shimadzu, Waters)

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Waters)

  • Analytical column: C18, e.g., 50 x 2.1 mm, 2.7 µm particle size

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve lofepramine hydrochloride and desipramine hydrochloride in methanol to achieve a final concentration of 1 mg/mL for each.

  • Internal Standard Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and Desipramine-d3 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the internal standard stock solutions with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma/serum sample, calibrator, or QC, add 200 µL of the internal standard working solution (in acetonitrile).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

  • Column: C18 (e.g., 50 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-5.0 min: 20% B (Re-equilibration)

Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500 °C

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • MRM Transitions: (Note: These are proposed transitions and should be optimized on the specific instrument)

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Lofepramine419.2193.110035
Lofepramine (Qualifier)419.2238.110025
This compound422.2193.110035
Desipramine267.272.110020
Desipramine (Qualifier)267.2208.110030
Desipramine-d3270.275.110020

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of tricyclic antidepressants using LC-MS/MS with isotopic standards. Specific values for lofepramine should be established during in-house method validation.

Table 1: Calibration Curve and Limits of Quantification

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Lofepramine1 - 5001> 0.99
Desipramine1 - 5001> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LofepramineLow5< 15< 1585 - 115
Mid50< 15< 1585 - 115
High400< 15< 1585 - 115
DesipramineLow5< 15< 1585 - 115
Mid50< 15< 1585 - 115
High400< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LofepramineLow5> 8085 - 115
High400> 8085 - 115
DesipramineLow5> 8085 - 115
High400> 8085 - 115

Therapeutic Ranges

  • Lofepramine: A definitive therapeutic range for lofepramine is not well-established. Monitoring often focuses on the active metabolite, desipramine.

  • Desipramine: The therapeutic range for desipramine is generally considered to be 100-300 ng/mL.[3] Levels above 400 ng/mL are associated with an increased risk of toxicity.[3][4]

Conclusion

The described LC-MS/MS method using an isotopic internal standard provides a robust and reliable approach for the therapeutic drug monitoring of lofepramine and its active metabolite, desipramine. This methodology offers the high sensitivity and specificity required for clinical applications, enabling clinicians to personalize dosing regimens for improved patient outcomes. It is essential that each laboratory validates this method according to their specific standard operating procedures and regulatory requirements.

References

Application Note: Sample Preparation Techniques for Lofepramine-d3 Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lofepramine is a tricyclic antidepressant (TCA) primarily used in the treatment of depression.[1] Lofepramine-d3 is a deuterated form of lofepramine, often used as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification.[1] The reliable analysis of this compound in plasma is crucial for drug development and therapeutic drug monitoring. A critical step in this analytical process is the effective preparation of the plasma sample to remove interfering substances, such as proteins and lipids, which can significantly impact the accuracy and precision of analytical methods like liquid chromatography-mass spectrometry (LC-MS).

This application note provides an overview and detailed protocols for three common sample preparation techniques for the analysis of this compound in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Overview of Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the required level of cleanliness, sensitivity, sample throughput, and available resources.

  • Protein Precipitation (PPT): This is a rapid and straightforward method that involves adding an organic solvent to the plasma sample to denature and precipitate proteins.[2][3] It is a high-throughput and cost-effective technique, making it suitable for early-stage drug discovery and screening.[2] However, it may result in a less clean extract compared to LLE and SPE, potentially leading to matrix effects in LC-MS analysis.

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] It provides a cleaner sample than PPT but can be labor-intensive and difficult to automate.[4] A variation of LLE, Supported Liquid Extraction (SLE), offers a more streamlined and automatable workflow by immobilizing the aqueous phase on a solid support.[4][5]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that uses a solid sorbent to isolate analytes from a liquid sample.[6][7] It can provide the cleanest extracts, minimizing matrix effects and improving analytical sensitivity.[8] SPE methods can be tailored by selecting different sorbent chemistries and elution solvents to achieve optimal recovery and purity.[9]

Experimental Protocols

Protein Precipitation (PPT)

This protocol is a common and rapid method for the removal of proteins from plasma samples.

Materials:

  • Human plasma sample containing this compound

  • Acetonitrile (ACN), HPLC grade (with 0.1% formic acid, optional)[2]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • 96-well collection plate

Protocol:

  • Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[10]

  • Add 150 µL of cold acetonitrile (ACN) to the microcentrifuge tube.[10] The ratio of plasma to ACN is typically 1:3.

  • Vortex the mixture vigorously for 3 minutes at 1500 rpm to ensure complete protein precipitation.[10]

  • Centrifuge the tube for 2-5 minutes at 16,100 x g to pellet the precipitated proteins.[10]

  • Carefully transfer 25 µL of the clear supernatant to a well of a 96-well collection plate.[10]

  • Add 475 µL of water to the supernatant in the collection plate.[10]

  • Cap the plate and vortex for 2 minutes at 1500 rpm before analysis by LC-MS/MS.[10]

G cluster_workflow Protein Precipitation Workflow plasma 50 µL Plasma Sample add_acn Add 150 µL Acetonitrile plasma->add_acn 1 vortex1 Vortex (3 min, 1500 rpm) add_acn->vortex1 2 centrifuge Centrifuge (2 min, 16,100 x g) vortex1->centrifuge 3 supernatant Transfer 25 µL Supernatant centrifuge->supernatant 4 dilute Add 475 µL Water supernatant->dilute 5 vortex2 Vortex (2 min, 1500 rpm) dilute->vortex2 6 analysis LC-MS/MS Analysis vortex2->analysis 7

Caption: Workflow for Protein Precipitation of this compound from plasma.

Supported Liquid Extraction (SLE)

This protocol utilizes a 96-well plate format for higher throughput and is a variation of traditional LLE.

Materials:

  • Human plasma sample containing this compound

  • 0.5 M Ammonium Hydroxide (NH4OH)

  • Hexane/2-methyl-1-butanol (98:2, v/v)

  • ISOLUTE® SLE+ Supported Liquid Extraction Plate

  • 96-well collection plate

  • Evaporation system

  • Reconstitution solution (e.g., 80:20 Methanol/Water)

Protocol:

  • Spike 100 µL of blank human plasma with the desired concentration of this compound.[4]

  • Dilute the plasma sample 1:1 (v/v) with 0.5 M NH4OH.[4]

  • Load the diluted plasma onto the ISOLUTE SLE+ plate.[4]

  • Apply a short pulse of vacuum to initiate the flow and allow the sample to absorb for 5 minutes.[4]

  • Add 1 mL of hexane/2-methyl-1-butanol (98:2, v/v) to elute the analyte.[4]

  • Collect the eluate in a 96-well collection plate.[4]

  • Evaporate the eluate to dryness under a stream of nitrogen.[4]

  • Reconstitute the dried residue in 200 µL of the reconstitution solution.[4]

  • Seal the plate and vortex before analysis by LC-MS/MS.

G cluster_workflow Supported Liquid Extraction Workflow plasma 100 µL Plasma Sample dilute Dilute 1:1 with 0.5 M NH4OH plasma->dilute 1 load Load onto SLE+ Plate dilute->load 2 absorb Absorb for 5 min load->absorb 3 elute Elute with 1 mL Hexane/2-methyl-1-butanol absorb->elute 4 collect Collect Eluate elute->collect 5 evaporate Evaporate to Dryness collect->evaporate 6 reconstitute Reconstitute in 200 µL Solution evaporate->reconstitute 7 analysis LC-MS/MS Analysis reconstitute->analysis 8

Caption: Workflow for Supported Liquid Extraction of this compound from plasma.

Solid-Phase Extraction (SPE)

This protocol describes a general SPE procedure using an Oasis HLB cartridge, which is effective for a broad range of analytes, including tricyclic antidepressants.[6][7]

Materials:

  • Human plasma sample containing this compound

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Oasis HLB SPE cartridge

  • SPE vacuum manifold

  • Collection tubes

  • Evaporation system

  • Reconstitution solution

Protocol:

  • Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of reconstitution solution for LC-MS/MS analysis.

G cluster_workflow Solid-Phase Extraction Workflow condition Condition SPE Cartridge (MeOH then H2O) load Load Plasma Sample condition->load 1 wash Wash with 5% MeOH in H2O load->wash 2 dry Dry Cartridge wash->dry 3 elute Elute with MeOH dry->elute 4 evaporate Evaporate to Dryness elute->evaporate 5 reconstitute Reconstitute evaporate->reconstitute 6 analysis LC-MS/MS Analysis reconstitute->analysis 7

Caption: Workflow for Solid-Phase Extraction of this compound from plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of the different sample preparation techniques for tricyclic antidepressants, including lofepramine.

Table 1: Recovery Rates

AnalyteSample Preparation MethodRecovery (%)Reference
Tricyclic AntidepressantsSupported Liquid Extraction>85[4]
20 Antidepressants (incl. Lofepramine)Solid-Phase Extraction (Oasis HLB)69 - 102[6][7]
27 AntidepressantsLiquid-Liquid Extraction (1-chlorobutane)59 - 86[11]
Highly protein-bound compoundProtein Precipitation (Acetonitrile)78[3]

Table 2: Limits of Quantification (LLOQ) and Detection (LOD)

AnalyteSample Preparation MethodLLOQLODReference
Imipramine, TrimipramineSupported Liquid Extraction0.01 pg/µL0.004 pg/µL[4]
NortriptylineSupported Liquid Extraction0.1 pg/µL0.03 pg/µL[4]
20 Antidepressants (incl. Lofepramine)Solid-Phase Extraction (Oasis HLB)-0.03 - 0.63 µg/mL[6][7]
27 AntidepressantsLiquid-Liquid Extraction2.5 - 10 ng/mL0.2 - 10 ng/mL[11]

Table 3: Precision and Accuracy

AnalyteSample Preparation MethodIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)Reference
Tricyclic AntidepressantsSupported Liquid ExtractionGoodGoodGood[4]
27 AntidepressantsLiquid-Liquid Extraction<15<15<15[11]
Highly protein-bound compoundProtein Precipitation3 - 8 (as %CV)-87 - 108 (%Accuracy)[3]

Conclusion

The selection of an appropriate sample preparation technique is critical for the accurate and reliable quantification of this compound in plasma.

  • Protein precipitation offers a rapid, high-throughput, and cost-effective solution, making it well-suited for screening purposes.[2]

  • Supported liquid extraction provides a cleaner sample than protein precipitation and is amenable to automation, offering a good balance between sample cleanliness and throughput.[4]

  • Solid-phase extraction delivers the cleanest samples, which is often necessary for achieving the lowest limits of quantification and minimizing matrix effects in sensitive LC-MS/MS assays.[8]

The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most suitable sample preparation method for their specific analytical needs in the analysis of this compound.

References

Application Notes and Protocols for Bioanalytical Method Validation of Lofepramine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lofepramine is a tricyclic antidepressant (TCA) used in the treatment of depressive disorders. It is characterized by its extensive metabolism, primarily to desipramine, an active metabolite. Accurate quantification of lofepramine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Lofepramine-d3, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response, ensuring high accuracy and precision.

These application notes provide a comprehensive overview and detailed protocols for the validation of a bioanalytical method for the quantification of lofepramine in human plasma using this compound as an internal standard. The validation is conducted in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.

Experimental Workflow

The overall workflow for the bioanalytical method is depicted below.

Bioanalytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (50 µL) add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject into UPLC supernatant_transfer->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Bioanalytical workflow for this compound.

Experimental Protocols

Materials and Reagents
  • Lofepramine reference standard (purity >98%)

  • This compound internal standard (isotopic purity >99%)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

Stock and Working Solutions Preparation
  • Lofepramine Stock Solution (1 mg/mL): Accurately weigh 10 mg of lofepramine and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Lofepramine Working Solutions: Prepare serial dilutions of the lofepramine stock solution in 50% methanol to prepare calibration standards and quality control (QC) samples.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC System:

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B and re-equilibrate for 1 min
Injection Volume 5 µL
Column Temp. 40°C
Autosampler Temp. 10°C

MS/MS System:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Lofepramine419.2236.10.053025
This compound422.2239.10.053025

Bioanalytical Method Validation Results

The method was validated according to the ICH M10 guidelines. A summary of the validation results is presented in the following tables.

Table 1: Linearity and Range
AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Lofepramine1 - 1000y = 0.0025x + 0.0012> 0.995
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ16.8-2.58.2-1.8
Low QC35.11.26.52.1
Mid QC504.5-0.85.3-1.5
High QC8003.90.54.80.9

Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).

Table 3: Recovery and Matrix Effect
QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC392.598.2
High QC80095.1101.5

Acceptance criteria: Consistent and reproducible recovery and matrix effect.

Table 4: Stability
Stability ConditionDurationLow QC (%Bias)High QC (%Bias)
Bench-top (Room Temperature) 8 hours-4.2-3.5
Autosampler (10°C) 24 hours-5.1-4.8
Freeze-Thaw (3 cycles) --6.5-5.9
Long-term (-80°C) 30 days-7.2-6.8

Acceptance criteria: %Bias within ±15% of nominal concentrations.

Lofepramine Metabolic Pathway

Lofepramine undergoes extensive metabolism in the liver, primarily through N-demethylation to its active metabolite, desipramine, and hydroxylation.

Lofepramine Metabolism Lofepramine Lofepramine Desipramine Desipramine (Active Metabolite) Lofepramine->Desipramine N-demethylation (CYP2D6) Hydroxylofepramine 2-Hydroxylofepramine Lofepramine->Hydroxylofepramine Hydroxylation Desmethyllofepramine Desmethyllofepramine Lofepramine->Desmethyllofepramine N-demethylation Hydroxydesipramine 2-Hydroxydesipramine Desipramine->Hydroxydesipramine Hydroxylation Didesmethylimipramine Didesmethylimipramine Desipramine->Didesmethylimipramine N-demethylation Desmethyllofepramine->Didesmethylimipramine N-demethylation

Metabolic pathway of Lofepramine.

Conclusion

The described UPLC-MS/MS method for the quantification of lofepramine in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The validation results demonstrate that the method is reliable and suitable for its intended purpose in supporting clinical and non-clinical studies. The simple protein precipitation method allows for high-throughput sample analysis. This application note provides a solid foundation for researchers to implement a robust bioanalytical method for lofepramine.

Application Notes and Protocols for Lofepramine-d3 in Urine Drug Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of lofepramine in human urine using lofepramine-d3 as an internal standard. The method described herein utilizes Solid Phase Extraction (SPE) for sample cleanup and purification, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. This application note is intended to guide researchers in developing and validating a robust and reliable method for pharmacokinetic studies, clinical monitoring, and forensic toxicology.

Introduction

Lofepramine is a tricyclic antidepressant (TCA) used in the treatment of depressive disorders. It is metabolized in the body, primarily to desipramine, another active antidepressant[1][2][3][4]. Monitoring lofepramine and its metabolites in urine is crucial for assessing patient compliance, managing therapeutic dosage, and in forensic investigations.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry[5]. This compound has nearly identical chemical and physical properties to lofepramine, ensuring similar behavior during sample preparation and chromatographic separation. This co-elution and similar ionization response allow for accurate correction of matrix effects and variations in instrument performance, leading to highly precise and accurate quantification[6].

This protocol outlines a validated approach for the extraction and analysis of lofepramine from urine samples, providing a foundation for rigorous bioanalytical studies.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Lofepramine (analytical standard)

    • This compound (internal standard)[7]

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate

    • 4% Phosphoric acid in water

    • Human urine (drug-free)

  • Consumables:

    • Solid Phase Extraction (SPE) cartridges: Oasis WCX 96-well µElution plates or similar mixed-mode weak cation exchange cartridges[1]

    • Autosampler vials with inserts

    • Pipette tips and microcentrifuge tubes

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for the separation of tricyclic antidepressants.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of lofepramine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of lofepramine by serial dilution of the stock solution with a 50:50 methanol/water mixture. These will be used to create calibration standards and quality control samples.

  • Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound by diluting the stock solution with a 50:50 methanol/water mixture. The optimal concentration of the internal standard should be determined during method development but is typically in the mid-range of the calibration curve.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is adapted from established methods for tricyclic antidepressants in urine[1].

  • Sample Pre-treatment: To 200 µL of urine sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (1 µg/mL). Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex again[1].

  • SPE Cartridge Conditioning: Condition the Oasis WCX SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10 mM ammonium acetate (pH 6), followed by 1 mL of methanol[1].

  • Elution: Elute the analytes with two 25 µL aliquots of 60:40 acetonitrile/methanol containing 2% formic acid[1].

  • Final Sample: Combine the eluates. The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10-90% B

      • 3.0-3.5 min: 90% B

      • 3.5-4.0 min: 10% B

      • 4.0-5.0 min: 10% B (re-equilibration)

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimize for the specific instrument, including gas flows, temperature, and voltages.

    • MRM Transitions: The exact mass of lofepramine is 418.1812 g/mol . The precursor ion will be the protonated molecule [M+H]+ at m/z 419.2. For this compound, the precursor ion will be [M+H]+ at m/z 422.2. Product ions should be determined by infusing a standard solution and performing a product ion scan. Based on the structure, likely product ions will result from the fragmentation of the side chain.

Data Presentation

Table 1: Mass Spectrometry Parameters for Lofepramine and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lofepramine419.2To be determinedTo be determined
This compound422.2To be determinedTo be determined

Note: Product ions and collision energies must be optimized experimentally.

Table 2: Method Validation Parameters for Lofepramine in Urine

This table presents typical performance characteristics for a validated method for tricyclic antidepressants in urine, which can be used as a guideline for the validation of the lofepramine assay.

ParameterTypical Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL[4]
Accuracy at LLOQ80-120%
Precision at LLOQ (CV%)< 20%
Accuracy (other levels)85-115%
Precision (other levels) (CV%)< 15%
Recovery> 85%[1]

Visualizations

Lofepramine Metabolism

Lofepramine is extensively metabolized to desipramine, which is also a pharmacologically active antidepressant. This metabolic pathway is a key consideration in the interpretation of analytical results.

Lofepramine_Metabolism Lofepramine Metabolism Lofepramine Lofepramine Metabolism Hepatic Metabolism (CYP2D6) Lofepramine->Metabolism Desipramine Desipramine (Active Metabolite) Metabolism->Desipramine Experimental_Workflow Urine Drug Screening Workflow for Lofepramine cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add this compound Internal Standard Urine_Sample->Add_IS Pretreat Acidification Add_IS->Pretreat SPE Solid Phase Extraction (SPE) Pretreat->SPE Elution Elution SPE->Elution LC_MSMS LC-MS/MS Analysis Elution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Lofepramine-d3 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Lofepramine-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the context of this compound quantification by LC-MS/MS, these effects can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable measurements.[1] Endogenous components commonly found in biological matrices like plasma or serum, such as phospholipids, can be a significant source of matrix effects.

Q2: Why is a deuterated internal standard like this compound used?

A: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis. Since this compound is chemically identical to the analyte (Lofepramine), it co-elutes and experiences similar matrix effects.[2][3] By calculating the ratio of the analyte response to the internal standard response, any signal suppression or enhancement can be effectively compensated for, leading to more accurate and precise quantification.[4][5]

Q3: What are the common sample preparation techniques to reduce matrix effects for tricyclic antidepressants like Lofepramine?

A: The goal of sample preparation is to remove interfering matrix components while efficiently extracting the analyte of interest. Common techniques for tricyclic antidepressants include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins.[5][6] While quick, it may not remove all matrix components, particularly phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases. It can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[7] This method generally yields the cleanest extracts and significantly reduces matrix effects.

Q4: How can I assess the presence and magnitude of matrix effects in my assay?

A: The presence of matrix effects can be evaluated by comparing the response of an analyte in the presence and absence of the biological matrix. A common approach is the post-extraction spike method:

  • Extract a blank biological matrix sample.

  • Spike the extracted blank matrix with a known concentration of Lofepramine.

  • Prepare a neat solution of Lofepramine at the same concentration in the mobile phase.

  • Analyze both samples by LC-MS/MS and compare the peak areas.

A significant difference in the peak area between the two samples indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where a value less than 1 indicates ion suppression and a value greater than 1 indicates ion enhancement.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Column contamination- Inappropriate mobile phase pH- Injection of sample in a solvent stronger than the mobile phase- Use a guard column and ensure proper sample cleanup.- Optimize the mobile phase pH to ensure the analyte is in a single ionic state.- Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.[8]
Inconsistent or Drifting Retention Times - Changes in mobile phase composition- Column degradation- Fluctuations in column temperature- Prepare fresh mobile phase daily and ensure proper mixing.- Replace the analytical column.- Use a column oven to maintain a stable temperature.[8]
High Signal Suppression - Co-elution of matrix components (e.g., phospholipids)- Inefficient sample cleanup- Optimize the chromatographic method to separate this compound from interfering peaks.- Employ a more rigorous sample preparation method, such as SPE, to remove phospholipids.[9]- Dilute the sample extract to reduce the concentration of interfering components.
Low Recovery - Inefficient extraction during sample preparation- Analyte instability- Optimize the sample preparation method (e.g., change the extraction solvent or SPE sorbent).- Investigate the stability of Lofepramine under the extraction and storage conditions.
High Variability Between Replicates - Inconsistent sample preparation- Carryover from previous injections- Ensure precise and consistent execution of the sample preparation protocol.- Optimize the autosampler wash procedure to minimize carryover.[4]

Experimental Protocols

Generic Protein Precipitation (PPT) Method for Tricyclic Antidepressants in Plasma

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • Plasma sample

  • Acetonitrile containing the internal standard (this compound)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.[5]

  • Vortex the mixture for 3 minutes to precipitate the proteins.[5]

  • Centrifuge the sample at high speed (e.g., 16,100 x g) for 2 minutes.[5]

  • Transfer the supernatant to a clean tube or well plate.

  • The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS/MS system.

Generic Solid-Phase Extraction (SPE) Method for Tricyclic Antidepressants in Whole Blood

This protocol is a general guideline and should be optimized for the specific SPE cartridge and analytes.

Materials:

  • Whole blood sample

  • Internal standard solution (this compound)

  • SPE cartridge (e.g., mixed-mode cation exchange)

  • Conditioning, wash, and elution solvents

  • Sample concentrator/evaporator

Procedure:

  • Pre-treat the whole blood sample as required (e.g., lysis, pH adjustment).

  • Add the internal standard to the sample.

  • Condition the SPE cartridge with an appropriate solvent (e.g., methanol followed by water).

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with a solvent that removes interferences but retains the analyte (e.g., a low percentage of organic solvent in an aqueous buffer).

  • Elute the analyte and internal standard from the cartridge with an appropriate elution solvent (e.g., a high percentage of organic solvent, possibly with a pH modifier).[7]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of tricyclic antidepressants using LC-MS/MS, which can be expected for a validated this compound assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) for Tricyclic Antidepressants

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
DesipraminePlasma1.0 - 4001.0[10]
ImipraminePlasma1.0 - 4001.0[10]
AmitriptylinePlasma1.0 - 4001.0[10]
NortriptylinePlasma1.0 - 4001.0[10]
Various TCAsPlasmaVaries (e.g., 5-500)Varies (e.g., 1-5)[4][5]
18 AntidepressantsWhole Blood2.5 - 9002.5[7]

Table 2: Precision and Accuracy Data for Tricyclic Antidepressant Quantification

AnalyteMatrixConcentration (ng/mL)Precision (%CV)Accuracy (%Bias)Reference
DesipraminePlasma40< 15< 15[10]
DesipraminePlasma120< 15< 15[10]
ImipraminePlasma40< 15< 15[10]
ImipraminePlasma120< 15< 15[10]
Various TCAsPlasmaLow, Mid, High QC≤ 8.0Not specified[5]
20 AntidepressantsSerumQC levelsIntra-day: 100.1-112.3Inter-day: 100.4-112.690.3 - 114.3[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Result Final Concentration Quantification->Result

Caption: A typical experimental workflow for the quantification of this compound.

matrix_effect_troubleshooting Start Inaccurate or Imprecise Quantification Results Check_ME Assess Matrix Effects (Post-extraction Spike) Start->Check_ME ME_Present Matrix Effects Confirmed? Check_ME->ME_Present Optimize_Sample_Prep Optimize Sample Preparation (e.g., switch to SPE) ME_Present->Optimize_Sample_Prep Yes No_ME No Significant Matrix Effects ME_Present->No_ME No Optimize_Chroma Optimize Chromatography (Separate from interferences) Optimize_Sample_Prep->Optimize_Chroma Revalidate Re-evaluate Matrix Effects and Validate Method Optimize_Chroma->Revalidate End Accurate & Precise Results Revalidate->End No_ME->End

Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.

lofepramine_metabolism Lofepramine Lofepramine Desipramine Desipramine (Major Metabolite) Lofepramine->Desipramine Metabolism

Caption: The metabolic relationship between Lofepramine and its major metabolite, Desipramine.[12][13]

References

Improving the limit of detection for Lofepramine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Lofepramine-d3. Our goal is to help you improve the limit of detection (LOD) and achieve reliable quantification in your bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

This compound is the deuterium-labeled version of Lofepramine, a tricyclic antidepressant.[1] It is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling makes it chemically almost identical to the unlabeled analyte (Lofepramine), so it behaves similarly during sample preparation and chromatography. However, its slightly higher mass allows it to be distinguished from the analyte by the mass spectrometer. Using a deuterated internal standard helps to correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[2]

Q2: I am observing a poor signal for this compound. What are the potential causes?

Poor signal intensity for your internal standard can stem from several factors.[3] These can be broadly categorized as issues with sample preparation, chromatographic conditions, or mass spectrometer settings. Specific causes could include inefficient extraction from the sample matrix, ion suppression from co-eluting compounds, incorrect mobile phase composition, or suboptimal ionization and fragmentation parameters in the mass spectrometer.[4]

Q3: Can the concentration of my analyte (Lofepramine) affect the signal of this compound?

Yes, it is possible. At very high concentrations of the analyte, you might observe an increase in the signal of the deuterated internal standard.[5] This can be due to the natural abundance of isotopes in the analyte that can contribute to the signal of the internal standard. Additionally, co-elution of a high concentration of the analyte can cause ion enhancement for the internal standard.[6][7]

Q4: What are the key parameters to optimize in the mass spectrometer for better sensitivity?

For a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode, key parameters to optimize include:

  • Ionization Source: Heated Electrospray Ionization (HESI) is often used for antidepressants.[8][9] Optimizing the vaporizer and capillary temperatures is crucial.[9]

  • Ionization Voltage: Fine-tuning the spray voltage can significantly impact signal intensity.[10]

  • Gas Pressures: The pressures of the sheath gas, aux gas, and sweep gas should be optimized to ensure efficient desolvation and ion transfer.

  • Collision Energy: The collision energy in the collision cell needs to be optimized to achieve efficient fragmentation of the precursor ion to a specific product ion, maximizing the signal for the selected transition.[4]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

If you are experiencing a weak or absent signal for this compound, follow this troubleshooting workflow:

LowSignalTroubleshooting cluster_ms Mass Spectrometer Checks cluster_sample_prep Sample Preparation Checks cluster_lc Liquid Chromatography Checks start Start: Low/No this compound Signal check_ms 1. Verify MS Performance start->check_ms tune_calibrate Tune and Calibrate Instrument check_ms->tune_calibrate Is MS tuned? check_sample_prep 2. Evaluate Sample Preparation verify_is_conc Verify IS Concentration and Spiking check_sample_prep->verify_is_conc check_lc 3. Assess Chromatography check_column Inspect Column for Clogs/Damage check_lc->check_column solution Solution Found tune_calibrate->solution Signal Restored check_leaks Check for Gas Leaks tune_calibrate->check_leaks Still low signal check_leaks->solution Leak Fixed, Signal Restored clean_source Clean Ion Source check_leaks->clean_source No leaks found clean_source->check_sample_prep MS is optimal clean_source->solution Signal Restored verify_is_conc->solution Error Corrected, Signal Restored optimize_extraction Optimize Extraction Recovery verify_is_conc->optimize_extraction Concentration is correct optimize_extraction->check_lc Recovery is good optimize_extraction->solution Improved Recovery, Signal Restored check_column->solution Column Replaced, Signal Restored mobile_phase Verify Mobile Phase Composition check_column->mobile_phase Column is OK mobile_phase->solution Issue Resolved

Caption: Troubleshooting workflow for low or no this compound signal.

Detailed Steps:

  • Verify MS Performance:

    • Tune and Calibrate: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.[3] Regular calibration is essential for maintaining mass accuracy and sensitivity.[3]

    • Check for Leaks: Air leaks in the system can lead to a loss of sensitivity.[11] Use a leak detector to check all connections from the gas source to the instrument.

    • Clean Ion Source: Contamination in the ion source is a common cause of poor signal strength.[4] A weekly cleaning of the ion source can help maintain optimal performance.[4]

  • Evaluate Sample Preparation:

    • Verify Internal Standard Concentration: Double-check the concentration of your this compound stock solution and ensure the correct volume is being spiked into your samples.

    • Optimize Extraction Recovery: The efficiency of your extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) can significantly impact the amount of this compound that reaches the detector.[12] Perform recovery experiments to assess the efficiency of your current protocol.

  • Assess Chromatography:

    • Inspect Column: A clogged or damaged column can result in poor peak shape and reduced signal intensity.[11]

    • Verify Mobile Phase: Ensure the mobile phase composition is correct and has been freshly prepared. For tricyclic antidepressants, a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is common.[13]

Issue 2: High Variability in this compound Signal

High variability in the internal standard signal across a batch of samples can indicate inconsistent sample preparation or matrix effects.

SignalVariabilityTroubleshooting cluster_sample_prep Sample Preparation Consistency cluster_matrix_effects Matrix Effect Investigation start Start: High Signal Variability check_sample_prep 1. Review Sample Preparation Consistency start->check_sample_prep pipetting Check Pipetting Accuracy check_sample_prep->pipetting check_matrix_effects 2. Investigate Matrix Effects post_extraction_spike Perform Post-Extraction Spike Experiment check_matrix_effects->post_extraction_spike solution Solution Found pipetting->solution Inaccuracy Found and Corrected mixing Ensure Consistent Mixing/Vortexing pipetting->mixing Pipetting is accurate mixing->solution Procedure Standardized evaporation Verify Consistent Evaporation Steps mixing->evaporation Mixing is consistent evaporation->check_matrix_effects Sample prep is consistent evaporation->solution Procedure Standardized dilution Dilute Sample to Reduce Matrix post_extraction_spike->dilution Matrix effect confirmed dilution->solution Matrix Effect Mitigated chromatography Improve Chromatographic Separation dilution->chromatography Dilution not sufficient chromatography->solution Issue Resolved

Caption: Troubleshooting workflow for high this compound signal variability.

Detailed Steps:

  • Review Sample Preparation Consistency:

    • Ensure that all steps of the sample preparation are performed consistently for all samples. This includes pipetting volumes, mixing times, and evaporation conditions.

  • Investigate Matrix Effects:

    • Post-Extraction Spike Experiment: To determine if ion suppression or enhancement is occurring, compare the signal of this compound spiked into a blank matrix extract versus a neat solution. A significant difference indicates a matrix effect.

    • Dilute Sample: Diluting the sample can reduce the concentration of interfering matrix components.[8] A "dilute and shoot" approach may be effective for less complex matrices.[8]

    • Improve Chromatographic Separation: Adjusting the chromatographic method to separate this compound from co-eluting matrix components can mitigate ion suppression or enhancement.[6] This may involve changing the mobile phase gradient or using a different column chemistry.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This is a common and rapid method for sample cleanup.[10][14]

  • To 100 µL of plasma or serum, add 10 µL of this compound internal standard solution.

  • Add 300 µL of cold acetonitrile (or a 1:9 mixture of methanol and acetonitrile[10]) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 15,000 g for 5 minutes at 4°C.[14]

  • Transfer the supernatant to a new tube for analysis.

  • If necessary, evaporate the supernatant to dryness and reconstitute in the mobile phase.

Protocol 2: LC-MS/MS Parameters for Lofepramine Analysis

These are starting parameters that should be optimized for your specific instrument and application. They are based on typical methods for tricyclic antidepressants.[9][10][13]

ParameterSuggested Starting Condition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, <3 µm particle size)[10]
Mobile Phase A0.1% Formic acid in water with 10 mM Ammonium Acetate[14]
Mobile Phase B0.1% Formic acid in Methanol[14]
Flow Rate0.4 - 1.0 mL/min[10][13]
Injection Volume5 - 20 µL
Column Temperature40°C[10]
MS System
Ionization ModePositive Electrospray Ionization (ESI+)[10]
Scan TypeSelected Reaction Monitoring (SRM)
Vaporizer Temperature450°C[9]
Capillary Temperature350°C
Spray Voltage3000 - 5000 V[10]
Precursor/Product IonsTo be determined by direct infusion of Lofepramine and this compound standards.
Collision EnergyTo be optimized for each transition.

Data Presentation

Table 1: Troubleshooting Summary for Low this compound Signal
Potential CauseKey ChecksRecommended Action
Instrument Performance Instrument tune report, leak check results, ion source cleanliness.Tune and calibrate the MS[3]; perform a leak check[11]; clean the ion source.[4]
Sample Preparation IS concentration, extraction recovery data.Verify IS stock solution; perform recovery experiments and optimize the extraction method.[12]
Chromatography Column pressure, peak shape, mobile phase preparation logs.Check for high backpressure; inspect the column; prepare fresh mobile phase.[13]
Matrix Effects Post-extraction spike results, comparison of different sample lots.Improve chromatographic separation to remove interferences[6]; consider alternative sample cleanup like SPE.[15]

References

Technical Support Center: Stability of Lofepramine-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Lofepramine-d3 in biological matrices during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing biological samples containing this compound?

Q2: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?

There is no specific data on the freeze-thaw stability of this compound. However, many antidepressants have been shown to be stable for up to five freeze-thaw cycles.[2] To minimize the risk of degradation, it is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Q3: What type of blood collection tubes are recommended for collecting samples for this compound analysis?

For the analysis of tricyclic antidepressants, EDTA-containing tubes are generally recommended for collecting plasma samples.[1] It is crucial to avoid tubes with serum separator gels or certain types of filters, as these can lead to significant losses of the analyte.[1]

Q4: My this compound concentrations are lower than expected. What could be the cause?

Several factors could contribute to lower than expected concentrations:

  • Improper Storage: Prolonged storage at room temperature or repeated freeze-thaw cycles could lead to degradation.

  • Incorrect Blood Collection Tubes: Use of tubes with separator gels can cause the drug to adsorb to the gel, reducing its concentration in the sample.[1]

  • Metabolism: Lofepramine is extensively metabolized to desipramine.[5][6] Although deuteration can alter metabolic rates, it is a factor to consider.

  • Adsorption to Containers: Ensure that all containers used for sample collection, processing, and storage are made of appropriate materials (e.g., polypropylene) to minimize adsorption.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Analyte Recovery Sample degradation due to improper storage.Review storage conditions (temperature, duration). Ensure samples were promptly frozen after collection and processing.
Adsorption to collection tubes or storage vials.Verify that appropriate blood collection tubes (e.g., EDTA) were used.[1] Use low-adsorption polypropylene vials for storage.
High Variability Between Replicates Inconsistent sample handling.Standardize the entire workflow from sample collection to analysis. Ensure consistent timing for each step.
Partial thawing of samples during handling.Minimize the time samples are kept at room temperature. Thaw samples completely and vortex gently before analysis.
Presence of Interfering Peaks in Chromatogram Matrix effects from the biological sample.Optimize the sample preparation method. Consider a more rigorous extraction technique like solid-phase extraction (SPE).
Contamination from lab equipment or reagents.Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents.

Stability Data for Structurally Related Antidepressants

While specific quantitative data for this compound stability is not available, the following table summarizes the stability of other antidepressants in serum/plasma under various storage conditions. This can serve as a general guideline.

Analyte Matrix Storage Temperature Duration Stability Reference
OlanzapineSerumRoom Temperature (25°C)17 daysStable[2]
MirtazapineSerumRoom Temperature (25°C)17 daysStable[2]
Various AntidepressantsSerum5°C30 daysStable[2]
PaliperidoneSerum-20°C60 daysStable[2]
MirtazapineSerum-20°C180 daysStable[2]
Various AntidepressantsSerum-20°C270 daysStable[2]
Various AntidepressantsSerum-80°C270 daysStable[2]
Various AntidepressantsDried Blood SpotsRoom Temperature3 monthsDegradation <20%[3][7]

Experimental Protocols

Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes a common protein precipitation method for extracting this compound from plasma samples.

Materials:

  • Plasma sample containing this compound

  • Internal Standard (IS) solution (e.g., a structural analog of Lofepramine) in acetonitrile

  • Acetonitrile (ACN), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • 96-well plate or autosampler vials

Procedure:

  • Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[8][9][10]

  • Add 150 µL of the internal standard solution in acetonitrile to the plasma sample.[8]

  • Vortex the mixture vigorously for 3 minutes at 1500 rpm to precipitate proteins.[8]

  • Centrifuge the tube for 2 minutes at 16,100 x g to pellet the precipitated proteins.[8]

  • Carefully transfer 25 µL of the clear supernatant to a 96-well plate or an autosampler vial.[8]

  • Add 475 µL of water to the supernatant.[8]

  • Cap the plate or vial and vortex for 2 minutes at 1500 rpm before placing it in the autosampler for LC-MS/MS analysis.[8]

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_collection Sample Collection & Processing cluster_storage Storage Conditions cluster_analysis Sample Analysis cluster_evaluation Stability Evaluation CollectBlood 1. Collect Blood (EDTA tubes) Centrifuge 2. Centrifuge to obtain plasma CollectBlood->Centrifuge Aliquoting 3. Aliquot plasma samples Centrifuge->Aliquoting StorageRT Room Temp (e.g., 4h) Aliquoting->StorageRT Store aliquots under different conditions StorageFridge Refrigerated (2-8°C, e.g., 24h) Aliquoting->StorageFridge Store aliquots under different conditions StorageFrozen Frozen (-20°C or -80°C, long-term) Aliquoting->StorageFrozen Store aliquots under different conditions FreezeThaw Freeze-Thaw Cycles (e.g., 1-5 cycles) Aliquoting->FreezeThaw Store aliquots under different conditions SamplePrep 4. Sample Preparation (Protein Precipitation) StorageRT->SamplePrep Analyze at specified time points StorageFridge->SamplePrep Analyze at specified time points StorageFrozen->SamplePrep Analyze at specified time points FreezeThaw->SamplePrep Analyze at specified time points LCMS 5. LC-MS/MS Analysis SamplePrep->LCMS DataProcessing 6. Data Processing & Quantification LCMS->DataProcessing CompareResults 7. Compare results to baseline (T0) DataProcessing->CompareResults DetermineStability 8. Determine stability under each condition CompareResults->DetermineStability

Caption: Workflow for assessing the stability of this compound in plasma.

logical_relationship Factors Influencing this compound Stability cluster_preanalytical Pre-analytical Factors cluster_storage Storage Factors cluster_matrix Matrix Effects LofepramineStability This compound Stability CollectionTube Blood Collection Tube Type CollectionTube->LofepramineStability HandlingTime Sample Handling Time HandlingTime->LofepramineStability StorageTemp Storage Temperature StorageTemp->LofepramineStability StorageDuration Storage Duration StorageDuration->LofepramineStability FreezeThaw Freeze-Thaw Cycles FreezeThaw->LofepramineStability LightExposure Exposure to Light LightExposure->LofepramineStability MatrixType Biological Matrix (Plasma, Serum, Urine) MatrixType->LofepramineStability pH pH of the Matrix pH->LofepramineStability EnzymaticActivity Endogenous Enzyme Activity EnzymaticActivity->LofepramineStability

Caption: Key factors that can influence the stability of this compound in biological samples.

References

Troubleshooting poor chromatographic peak shape for Lofepramine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Lofepramine-d3, a deuterated internal standard used in pharmacokinetic and bioanalytical studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to help resolve poor chromatographic peak shapes.

Physicochemical Properties of Lofepramine

Understanding the physicochemical properties of Lofepramine is crucial for troubleshooting chromatographic issues. As a basic compound, its behavior is highly dependent on the pH of the mobile phase.

PropertyValueSource
Molecular FormulaC₂₆H₂₇ClN₂O--INVALID-LINK--[1]
Molecular Weight418.97 g/mol --INVALID-LINK--[2]
pKa (Strongest Basic)6.53--INVALID-LINK--[3]
logP6.11 - 7.3--INVALID-LINK--, --INVALID-LINK--[1][3]
SolubilitySparingly soluble in aqueous buffers. Soluble in DMSO and DMF.--INVALID-LINK--, --INVALID-LINK--[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Peak Tailing

Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound and is often caused by secondary interactions with the stationary phase, improper mobile phase conditions, or column issues.[6]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: this compound, being a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[7][8]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 2-3 will protonate the silanol groups, minimizing these secondary interactions.[6]

    • Solution 2: Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping are designed to reduce the number of accessible silanol groups.

    • Solution 3: Add a Mobile Phase Modifier: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active sites on the stationary phase.[9]

  • Inadequate Buffer Concentration: Insufficient buffering can lead to pH inconsistencies across the column, causing peak distortion.

    • Solution: Ensure your mobile phase buffer concentration is adequate, typically in the range of 10-50 mM.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute your sample.[10]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent or replace the column if necessary.[11]

Experimental Protocol: Troubleshooting Peak Tailing
  • Initial Assessment:

    • Confirm that the peak tailing is specific to this compound or if it affects all peaks. If all peaks are tailing, the issue might be related to the column inlet or system dead volume.[10]

  • Mobile Phase Optimization:

    • Step 1: pH Adjustment: Prepare a mobile phase with a lower pH (e.g., pH 2.8) using a suitable buffer like phosphate or formate. A recommended starting point for a C18 column is a mobile phase of 0.02M Phosphate Buffer and Acetonitrile (48:52% v/v) adjusted to pH 2.8.[12]

    • Step 2: Buffer Concentration: If tailing persists, increase the buffer concentration in increments of 10 mM.

  • Sample Concentration Check:

    • Prepare a series of dilutions of your this compound standard (e.g., 1:2, 1:5, 1:10).

    • Inject the dilutions and observe the peak shape. If the tailing improves with dilution, you are likely experiencing column overload.

  • Column Evaluation:

    • If the above steps do not resolve the issue, consider flushing the column according to the manufacturer's instructions.

    • If the column is old or has been used extensively with complex matrices, it may need to be replaced.

start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Investigate system issues: - Column void - Blocked frit - Extra-column dead volume check_all_peaks->system_issue Yes compound_specific Issue is likely compound-specific check_all_peaks->compound_specific No resolved Peak Shape Improved system_issue->resolved adjust_ph Adjust Mobile Phase pH (e.g., to pH 2.5-3.0) compound_specific->adjust_ph check_buffer Increase Buffer Concentration (10-50 mM) adjust_ph->check_buffer reduce_load Reduce Sample Load (Dilute sample or decrease injection volume) check_buffer->reduce_load column_maintenance Column Maintenance - Flush with strong solvent - Replace column reduce_load->column_maintenance column_maintenance->resolved

Troubleshooting workflow for this compound peak tailing.

Issue 2: Peak Fronting

Q2: My this compound peak is fronting. What could be the cause and how do I resolve it?

A2: Peak fronting is typically caused by column overload, sample solvent incompatibility, or column degradation.[13][14]

Potential Causes & Solutions:

  • Sample Overload: Injecting too high a concentration or volume of the sample can lead to fronting.[15]

    • Solution: Reduce the injection volume or dilute the sample.[13]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[14]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

  • Column Degradation: A void at the column inlet or collapse of the packed bed can lead to peak fronting.[11]

    • Solution: Replace the column. Using a guard column can help extend the life of your analytical column.

Experimental Protocol: Troubleshooting Peak Fronting
  • Sample and Injection Volume:

    • Step 1: Reduce the injection volume by half and observe the peak shape.

    • Step 2: If fronting persists, prepare a 1:10 dilution of your sample in the mobile phase and inject the original volume.

  • Sample Solvent Check:

    • Ensure your sample solvent is the same as or weaker than your mobile phase. For reversed-phase chromatography, this means the sample solvent should have a lower percentage of organic solvent than the mobile phase.

  • Column Integrity:

    • If the issue persists and is observed for all peaks in the chromatogram, it is likely a physical problem with the column.

    • Visually inspect the top of the column for any voids.

    • Replace the column with a new one to see if the problem is resolved.

start Peak Fronting Observed for this compound check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No resolved Peak Shape Improved reduce_load->resolved change_solvent Dissolve sample in mobile phase or a weaker solvent check_solvent->change_solvent Yes check_column Is there a column void or degradation? check_solvent->check_column No change_solvent->resolved replace_column Replace the column check_column->replace_column Yes replace_column->resolved

Troubleshooting workflow for this compound peak fronting.

Issue 3: Split Peaks

Q3: I am observing a split peak for this compound. What are the possible reasons and troubleshooting steps?

A3: Split peaks can be caused by a blockage at the column inlet, a column void, or issues with the sample injection.[16][17]

Potential Causes & Solutions:

  • Blocked Column Frit or Contamination: Particulate matter from the sample or mobile phase can block the inlet frit, causing the sample to be distributed unevenly onto the column.[16]

    • Solution: Reverse flush the column (if the manufacturer allows it). If the problem persists, the frit or the entire column may need to be replaced. Filtering all samples and mobile phases is a good preventative measure.[11]

  • Column Void: A void at the head of the column can cause the sample band to split before it enters the packed bed.[18]

    • Solution: Replace the column.

  • Injection Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase or significantly different in composition can cause peak splitting.

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.

  • Co-elution: It is possible that the split peak is actually two closely eluting compounds.

    • Solution: To test for this, inject a smaller volume of the sample. If the two peaks begin to resolve, then the issue is one of co-elution, and the chromatographic method will need to be optimized for better separation.[16]

Experimental Protocol: Troubleshooting Split Peaks
  • Initial Diagnosis:

    • Observe if the peak splitting occurs for all peaks or just for this compound. If all peaks are split, the problem is likely related to the column inlet or the injector.[19]

  • Check for Co-elution:

    • Inject a smaller volume of your sample. If the split peak resolves into two distinct peaks, you have a co-elution issue that requires method development.

  • Column and System Check:

    • Step 1: Disconnect the column and check the system pressure without it to ensure there are no blockages in the system.

    • Step 2: If the system pressure is normal, reconnect the column in the reverse direction (if permissible by the manufacturer) and flush with a strong solvent.

    • Step 3: If reverse flushing does not solve the problem, the column likely has a blocked frit or a void and should be replaced.

  • Injection and Sample Preparation:

    • Ensure your sample and mobile phases are filtered through a 0.45 µm or 0.22 µm filter.

    • Confirm that your sample solvent is compatible with the mobile phase.

start Split Peak Observed for this compound check_all_peaks Are all peaks split? start->check_all_peaks system_issue Problem is likely pre-column: - Blocked frit - Column void - Injector issue check_all_peaks->system_issue Yes compound_specific Issue may be compound-specific or method-related check_all_peaks->compound_specific No column_maintenance Column Maintenance: - Reverse flush column - Replace column system_issue->column_maintenance check_coelution Inject smaller volume. Does peak resolve into two? compound_specific->check_coelution optimize_method Optimize method for better separation check_coelution->optimize_method Yes check_solvent Is sample solvent incompatible with mobile phase? check_coelution->check_solvent No resolved Peak Shape Improved optimize_method->resolved change_solvent Use mobile phase as sample solvent check_solvent->change_solvent Yes check_solvent->column_maintenance No change_solvent->resolved column_maintenance->resolved

Troubleshooting workflow for this compound split peaks.

References

Technical Support Center: Optimization of Mobile Phase for Lofepramine-d3 Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of the mobile phase for Lofepramine-d3 separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common starting mobile phase for this compound separation using reverse-phase HPLC?

A common starting point for the separation of this compound, a deuterated analog of the tricyclic antidepressant Lofepramine, is a mixture of an aqueous buffer and an organic solvent. A frequently used combination is a phosphate buffer and acetonitrile. For instance, a mobile phase consisting of 0.02M phosphate buffer and acetonitrile in a 48:52 (v/v) ratio has been successfully used for the separation of Lofepramine.[1] The pH of the aqueous phase is also a critical parameter and is often adjusted to the acidic range, for example, pH 2.80.[1]

Q2: How can I improve the peak shape for this compound?

Poor peak shape, such as tailing or fronting, can be addressed by modifying the mobile phase. Peak tailing for basic compounds like Lofepramine can occur due to secondary interactions with the stationary phase. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help mitigate this issue. Alternatively, adjusting the pH of the mobile phase can also improve peak shape. For Lofepramine, which is a basic compound, using a mobile phase with a low pH (e.g., around 3) can ensure the analyte is in its protonated form, leading to better peak symmetry.

Q3: My this compound peak is showing poor resolution from other components. What should I do?

To improve the resolution between this compound and other components, you can try the following mobile phase optimizations:

  • Adjust the organic solvent percentage: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of the analytes and can improve resolution. Conversely, increasing the organic content will decrease retention times.

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Modify the pH of the aqueous phase: Altering the pH can change the ionization state of this compound and other components, leading to changes in retention and potentially improved resolution.

Q4: What are the recommended column chemistries for this compound separation?

For the reverse-phase separation of tricyclic antidepressants like Lofepramine, C18 columns are a popular and effective choice.[1] A Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm) has been reported to provide good separation for Lofepramine.[1] For UPLC applications, which utilize smaller particle size columns for higher efficiency, a ZORBAX Eclipse Plus C18 column (50.0 mm × 2.1 mm, 1.7 µm) has been used in a multi-analyte method including other antidepressants.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions between the basic analyte and acidic silanol groups on the stationary phase.- Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase.- Decrease the mobile phase pH to ensure the analyte is fully protonated.- Use a base-deactivated column.
Peak Fronting Sample overload or high injection volume of a strong solvent.- Reduce the concentration of the sample.- Decrease the injection volume.- Ensure the sample solvent is weaker than or matches the mobile phase.
Poor Resolution Insufficient separation between this compound and interfering peaks.- Optimize the mobile phase composition by adjusting the organic-to-aqueous ratio.- Change the organic modifier (e.g., from acetonitrile to methanol).- Adjust the pH of the mobile phase to alter selectivity.
High Backpressure Blockage in the HPLC system or column.- Filter the mobile phase and samples.- Check for blockages in the tubing and frits.- If using a buffer, ensure it is fully dissolved and flush the system regularly with water to prevent salt precipitation.
Irreproducible Retention Times Changes in mobile phase composition, temperature, or column equilibration.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Ensure the column is adequately equilibrated with the mobile phase before each injection.

Experimental Protocols

Example RP-HPLC Method for Lofepramine

This protocol is based on a validated method for the estimation of Lofepramine and can be adapted for this compound.[1]

  • Column: Symmetry ODS (C18) RP Column, 250 mm x 4.6 mm, 5µm[1]

  • Mobile Phase: 0.02M Phosphate Buffer: Acetonitrile (48:52 v/v), pH adjusted to 2.80[1]

  • Flow Rate: 1.0 ml/min[1]

  • Detection: UV at 248 nm[1]

  • Injection Volume: 20 µl[1]

  • Temperature: Ambient[1]

Example UPLC-MS/MS Method for Antidepressants (including this compound as an internal standard)

This protocol is from a multi-analyte study and can be used as a reference for developing a UPLC-MS/MS method for this compound.[2]

  • Column: ZORBAX Eclipse Plus C18 column (50.0 mm × 2.1 mm, 1.7 µm)[2]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mmol/L ammonium acetate[2]

  • Mobile Phase B: Methanol with 0.1% formic acid[2]

  • Gradient: A gradient elution program would be necessary for a multi-analyte separation. The specific gradient was not detailed in the abstract but would need to be optimized for this compound.

  • Flow Rate: Not specified, but typically in the range of 0.2 - 0.6 mL/min for UPLC.

  • Column Temperature: 40°C[2]

  • Injection Volume: 2.0 μL[2]

  • Detection: Tandem Mass Spectrometry (MS/MS)

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare this compound Standard Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase (e.g., Buffer:Acetonitrile) Column Chromatographic Separation (C18 Column) MobilePhasePrep->Column Injection->Column Detection UV or MS/MS Detection Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Integrate Peak Chromatogram->PeakIntegration Quantification Quantify this compound PeakIntegration->Quantification

Caption: A typical experimental workflow for the analysis of this compound using HPLC.

Troubleshooting_Tree cluster_peak_shape Peak Shape Problems cluster_resolution Resolution Issues Start Chromatographic Issue with this compound PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? Start->Resolution Tailing Tailing? PeakShape->Tailing Fronting Fronting? PeakShape->Fronting Tailing_Sol1 Add Competing Base to Mobile Phase Tailing->Tailing_Sol1 Yes Tailing_Sol2 Lower Mobile Phase pH Tailing->Tailing_Sol2 Yes Fronting_Sol1 Reduce Sample Concentration Fronting->Fronting_Sol1 Yes Fronting_Sol2 Decrease Injection Volume Fronting->Fronting_Sol2 Yes Res_Sol1 Adjust Organic % in Mobile Phase Resolution->Res_Sol1 Res_Sol2 Change Organic Solvent Resolution->Res_Sol2 Res_Sol3 Modify Mobile Phase pH Resolution->Res_Sol3

Caption: A troubleshooting decision tree for common chromatographic issues encountered during this compound analysis.

References

Identifying and minimizing Lofepramine-d3 impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lofepramine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing impurities during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with this compound?

A1: this compound can contain several process-related and degradation impurities. Commonly cited impurities include:

  • Impurity A: 1-Methylamino-4′-chloroacetophenone

  • Impurity B: 4-chlorobenzoic acid

  • Impurity E: N-Formyldesipramine

  • Impurity F: N,N-Bis(4′-chlorophenacyl)desipramine Bromide

  • Other designated impurities such as C, D, and G have been noted by reference standard suppliers, though their specific structures are not widely published.

Q2: What are the primary degradation pathways for Lofepramine?

A2: Lofepramine is susceptible to degradation under various stress conditions. The primary pathways include:

  • Hydrolysis: Cleavage of the p-chlorophenacyl group can occur, leading to the formation of other compounds.[1] Acidic and alkaline conditions can accelerate this process.

  • Oxidation: The molecule is susceptible to oxidation, which can lead to the formation of various degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[2][3] Lofepramine hydrochloride is known to change color from faint yellow to brown upon storage, indicating instability.[4]

Q3: What is the major metabolite of Lofepramine, and can it be considered an impurity?

A3: The major metabolite of Lofepramine is Desipramine.[1][5] In the context of drug substance purity, Desipramine would be considered a process-related impurity if it is present from the synthesis of Lofepramine, or a degradation product if it forms during storage. It is crucial to monitor its levels in the final product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
High levels of Impurity A (1-Methylamino-4′-chloroacetophenone) detected. Incomplete reaction or degradation of a starting material during synthesis.- Ensure the use of high-purity starting materials. - Optimize reaction conditions (temperature, time, stoichiometry) to ensure complete conversion. - Implement an appropriate purification step, such as recrystallization, to remove this impurity.
Presence of Impurity B (4-chlorobenzoic acid) in the final product. Hydrolytic degradation of the p-chlorophenacyl group of Lofepramine. This is a known metabolic and degradation pathway.[1]- Avoid exposure of this compound to strong acidic or alkaline conditions. - Store the material in a dry, inert atmosphere. - Use a validated stability-indicating analytical method to monitor its levels over time.
Detection of Impurity E (N-Formyldesipramine). This impurity is likely a metabolite or a degradation product of Desipramine, which itself is a major metabolite and potential impurity of Lofepramine.- Minimize the formation of Desipramine during synthesis and storage. - Implement purification steps that can effectively remove both Desipramine and its formylated derivative.
Unexpected peaks observed in the chromatogram during stability studies. Degradation of this compound due to exposure to light, heat, or oxidative conditions.- Conduct forced degradation studies to identify potential degradation products. - Store this compound protected from light and at controlled room temperature or as recommended. - Consider the use of antioxidants or stabilizers in formulations, such as tartaric acid.[4]
Discoloration of Lofepramine hydrochloride upon storage. This is a known issue indicating product instability, likely due to oxidation or photodegradation.[4]- Store in airtight containers, protected from light. - The use of maleate salt instead of hydrochloride has been suggested to improve stability by blocking air oxidation.

Data on Forced Degradation of Lofepramine

The following table summarizes the degradation of Lofepramine under various stress conditions. This data is crucial for understanding the stability profile of the molecule and for developing stability-indicating analytical methods.

Stress Condition% Degradation
Acidic Hydrolysis (0.1 M HCl)7.77%
Alkaline Hydrolysis (0.1 M NaOH)5.44%
Oxidative Degradation (3% H₂O₂)14.44%
Photolytic Degradation16.68%

Data sourced from a study on the stability of Lofepramine hydrochloride.

Experimental Protocols

Protocol 1: Identification of this compound Impurities by HPLC-UV

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm particle size)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • This compound reference standard and samples

  • Known impurity reference standards (if available)

2. Chromatographic Conditions:

  • Mobile Phase: 0.02M Phosphate Buffer: Acetonitrile (48:52 v/v), with the pH of the buffer adjusted to 2.80 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 248 nm

  • Injection Volume: 20 µL

  • Run Time: Approximately 8 minutes

3. Preparation of Solutions:

  • Mobile Phase Preparation:

    • Dissolve the required amount of potassium dihydrogen phosphate in water to make a 0.02M solution.

    • Adjust the pH to 2.80 using orthophosphoric acid.

    • Mix the buffer and acetonitrile in a 48:52 ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation (Example concentration: 50 µg/mL):

    • Accurately weigh 10 mg of this compound working standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate to dissolve.

    • Make up the volume to 10 mL with methanol to get a 1000 µg/mL stock solution.

    • Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the this compound sample equivalent to 10 mg of the active ingredient into a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve.

    • Make up the volume to 10 mL with methanol.

    • Further dilute to a suitable concentration with the mobile phase, similar to the standard solution preparation.

    • Filter the final solution through a 0.45 µm membrane filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the standard solution multiple times to check for system suitability (e.g., retention time, peak area, tailing factor).

  • Inject the sample solutions.

  • Identify and quantify impurities by comparing their retention times and peak areas with those of the reference standards (if available) or by using relative retention times and response factors.

Protocol 2: Minimization of Impurities by Recrystallization

This protocol describes a general procedure for the purification of Lofepramine base by crystallization, which can be adapted to minimize process-related impurities.

1. Materials:

  • Crude Lofepramine base

  • Methyl-tertiary-butylether (MTBE)

  • Other organic solvents for optimization (e.g., acetone, methanol)

2. Procedure:

  • Dissolve the crude Lofepramine base in a suitable organic solvent (e.g., a mixture of ethyl acetate and acetone).

  • Slowly add this solution to a cooled anti-solvent (e.g., methanol) while stirring. The temperature should be maintained at a low level (e.g., 5-10°C) to induce crystallization.

  • Continue stirring for a sufficient time (e.g., 1 hour) to allow for complete crystallization.

  • Filter the precipitated crystals.

  • Wash the crystals with a small amount of cold anti-solvent to remove residual mother liquor containing dissolved impurities.

  • Dry the purified Lofepramine base under vacuum at a suitable temperature (e.g., 35-45°C).

Note: The choice of solvents and the temperature profile should be optimized based on the specific impurity profile of the crude material. A patent for Lofepramine purification suggests using methyl-tertiary-butylether for purification and crystallization.[4]

Visualizations

Lofepramine_Impurity_Formation_Pathways Lofepramine This compound ImpurityB Impurity B (4-chlorobenzoic acid) Lofepramine->ImpurityB Hydrolysis Desipramine Desipramine (Metabolite/Impurity) Lofepramine->Desipramine Metabolism/ Degradation ImpurityA Impurity A (1-Methylamino-4'- chloroacetophenone) ImpurityE Impurity E (N-Formyldesipramine) Desipramine->ImpurityE Degradation StartingMaterials Starting Materials (e.g., Desipramine, 2-bromo-4'- chloroacetophenone) StartingMaterials->Lofepramine Synthesis StartingMaterials->ImpurityA Incomplete Reaction/ Side Reaction

Caption: Potential formation pathways of this compound impurities.

Experimental_Workflow_Impurity_Analysis Sample This compound Sample SamplePrep Sample Preparation (Dissolution & Dilution) Sample->SamplePrep HPLC HPLC Analysis (C18 Column, UV Detection) SamplePrep->HPLC DataAcquisition Data Acquisition (Chromatogram) HPLC->DataAcquisition DataAnalysis Data Analysis (Peak Integration & Quantification) DataAcquisition->DataAnalysis Report Impurity Profile Report DataAnalysis->Report

Caption: Workflow for the analysis of this compound impurities.

References

Lofepramine-d3 Degradation: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the potential degradation pathways of lofepramine-d3. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation profile important?

This compound is a deuterated form of lofepramine, a tricyclic antidepressant.[4] It is often used as an internal standard in analytical studies. Understanding its degradation profile is crucial for ensuring the accuracy and reliability of analytical methods, as degradation products can potentially interfere with the quantification of the target analyte. Furthermore, for deuterated drugs developed to have an altered metabolic profile, knowledge of their stability is a key component of drug development and regulatory submissions.[5][6]

Q2: What are the likely degradation pathways for this compound?

Based on the known metabolic pathways of lofepramine, the primary degradation routes for this compound are expected to be hydrolysis, oxidation, and photolysis.[4][7] Lofepramine is known to be metabolized to desipramine, and other pathways include hydroxylation, N-dealkylation, and N-oxidation.[4] The deuterium atoms in this compound are typically on the N-methyl group. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down reactions where this bond is broken (a phenomenon known as the kinetic isotope effect).[][2][8] Therefore, N-demethylation to form desipramine-d3 may be slower compared to the non-deuterated compound.

Q3: What are the potential degradation products of this compound?

The anticipated degradation products of this compound under various stress conditions include:

  • Desipramine-d3: Formed via cleavage of the p-chlorophenacyl group. This is a major metabolite of lofepramine.[4][9]

  • p-Chlorobenzoic acid: A product of the cleavage of the p-chlorophenacyl group.[10]

  • Hydroxylated this compound: Introduction of a hydroxyl group onto the aromatic rings.

  • This compound N-oxide: Oxidation of the tertiary amine.

  • Desmethyl-lofepramine-d3 (northis compound): If the deuterium is not on the methyl group that is cleaved.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram Formation of unknown degradation products.Perform mass spectrometry (LC-MS/MS) to identify the mass of the unknown peaks and elucidate their structures. Compare with the predicted degradation products.[11][12][13][14]
Co-elution of degradation products.Optimize the chromatographic method. Try a different column, mobile phase composition, or gradient profile to improve separation.
Low recovery of this compound Significant degradation under the experimental conditions.Reduce the stress level (e.g., lower temperature, shorter exposure time, less concentrated acid/base/oxidizing agent).
Adsorption to container surfaces.Use silanized glassware or polypropylene tubes.
Inconsistent degradation rates Variability in experimental conditions.Ensure precise control of temperature, light exposure, and concentration of stress agents. Use a calibrated light source for photostability studies.
Purity of this compound starting material.Verify the purity of the this compound standard before initiating degradation studies.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 1 M HCl.

    • Dilute with the mobile phase for analysis.

Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Procedure:

    • To a suitable volume of the stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot.

    • Dilute with the mobile phase for analysis. Note: Quenching of H₂O₂ may be necessary depending on the analytical method.

Photolytic Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent. Transfer the solution to a quartz cuvette or a photostability chamber.

  • Procedure:

    • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • At specified time points, withdraw aliquots from both the exposed and control samples.

    • Dilute with the mobile phase for analysis.

Analytical Method
  • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) is recommended.[11][12][13][14]

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of approximately 254 nm. For LC-MS, use electrospray ionization (ESI) in positive ion mode.

Data Presentation

The following tables present hypothetical quantitative data for this compound degradation to illustrate expected outcomes.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionDuration (hours)% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
1 M HCl at 60°C24152
1 M NaOH at 60°C24253
30% H₂O₂ at RT24404
Photolysis (ICH Q1B)-303

Table 2: Chromatographic Data of this compound and its Potential Degradation Products (Hypothetical)

CompoundRetention Time (min) (Hypothetical)
p-Chlorobenzoic acid3.5
Desipramine-d35.8
This compound N-oxide7.2
This compound8.5
Hydroxylated this compound9.1

Visualizations

Proposed Degradation Pathways of this compound

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Lofepramine-d3_H This compound Desipramine-d3 Desipramine-d3 Lofepramine-d3_H->Desipramine-d3 Acid/Base p-Chlorobenzoic_acid p-Chlorobenzoic acid Lofepramine-d3_H->p-Chlorobenzoic_acid Acid/Base Lofepramine-d3_O This compound Lofepramine-d3_N-oxide This compound N-oxide Lofepramine-d3_O->Lofepramine-d3_N-oxide H₂O₂ Desipramine-d3_O Desipramine-d3 Lofepramine-d3_O->Desipramine-d3_O H₂O₂ Lofepramine-d3_P This compound Hydroxylated_this compound Hydroxylated this compound Lofepramine-d3_P->Hydroxylated_this compound UV/Vis Light Ring_Opened_Products Ring-Opened Products Lofepramine-d3_P->Ring_Opened_Products UV/Vis Light

Caption: Predicted degradation pathways of this compound under different stress conditions.

Experimental Workflow for Forced Degradation Study

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid_Hydrolysis Acid Hydrolysis (HCl, Heat) Stock_Solution->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (NaOH, Heat) Stock_Solution->Base_Hydrolysis Oxidation Oxidation (H₂O₂) Stock_Solution->Oxidation Photolysis Photolysis (Light Exposure) Stock_Solution->Photolysis Neutralize_Dilute Neutralize and/or Dilute Samples Acid_Hydrolysis->Neutralize_Dilute Base_Hydrolysis->Neutralize_Dilute Oxidation->Neutralize_Dilute Photolysis->Neutralize_Dilute HPLC_Analysis HPLC-UV/MS Analysis Neutralize_Dilute->HPLC_Analysis Data_Interpretation Identify and Quantify Degradants HPLC_Analysis->Data_Interpretation

Caption: A generalized workflow for conducting forced degradation studies on this compound.

References

Technical Support Center: Method Robustness Testing for Lofepramine-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Lofepramine-d3. The following information is designed to address specific issues that may arise during method development, validation, and routine analysis, with a focus on ensuring method robustness.

Frequently Asked Questions (FAQs)

Q1: What is method robustness and why is it critical for this compound analysis?

A1: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage. For this compound, a deuterated internal standard, robustness testing is crucial to ensure consistent and accurate quantification across different laboratories, instruments, and analysts.[1]

Q2: What are the typical parameters to investigate during robustness testing for an HPLC or LC-MS/MS method for this compound?

A2: Key parameters to investigate include:

  • Mobile Phase Composition: Variations in the percentage of organic solvent and the pH of the aqueous phase.[2][3][4][5][6]

  • Flow Rate: Small changes in the flow rate of the mobile phase.

  • Column Temperature: The effect of slight temperature fluctuations on retention time and peak shape.[1][7][8][9][10]

  • Wavelength: For UV detection, the impact of minor variations in the detection wavelength.

  • Column Batch/Lot: Assessing the reproducibility of the separation on different batches of the same column.[3]

Q3: Are there specific challenges associated with the analysis of a deuterated compound like this compound?

A3: Yes, the primary challenges include:

  • Isotopic Exchange: The potential for deuterium atoms to exchange with protons from the surrounding solvent, particularly under acidic or basic conditions, which can affect the accuracy of quantification.

  • Chromatographic Shift: Deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts. This needs to be considered when using this compound as an internal standard for Lofepramine.

  • Mass Spectrometric Crosstalk: In LC-MS/MS analysis, it is important to ensure that there is no interference between the mass transitions of Lofepramine and this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase pH Lofepramine is a basic compound. Ensure the mobile phase pH is controlled and is at least 2 pH units away from the pKa of Lofepramine to ensure consistent ionization and good peak shape.[3][5][6]
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Secondary Interactions with Stationary Phase Use a mobile phase additive (e.g., a small amount of a competing base) or switch to a different column chemistry.
Problem 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature. Even small variations in ambient temperature can affect retention times.[7][8][9]
Inconsistent Mobile Phase Preparation Prepare the mobile phase accurately and consistently. Ensure proper degassing to prevent pump cavitation.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection sequence.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.
Problem 3: Inaccurate Quantification
Potential Cause Troubleshooting Step
Isotopic Exchange of this compound Avoid harsh pH conditions in sample preparation and mobile phases. Evaluate the stability of this compound under the analytical conditions.
Matrix Effects in LC-MS/MS Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components. Use a stable isotope-labeled internal standard (like this compound for Lofepramine analysis) to compensate for matrix effects.
Poor Linearity of Calibration Curve Ensure the calibration standards are prepared correctly and cover the expected concentration range of the samples. Check for detector saturation at high concentrations.
Degradation of Analyte Investigate the stability of Lofepramine and this compound in the sample matrix and during the analytical process. Protect samples from light and extreme temperatures if necessary.

Quantitative Data Summary

The following tables summarize typical results from a robustness study of a Lofepramine analytical method. These values serve as an example of the expected outcomes when performing such tests.

Table 1: Robustness Testing of an RP-HPLC Method for Lofepramine

ParameterVariationRetention Time (min)Tailing FactorTheoretical Plates
Flow Rate 0.9 mL/min4.251.125890
1.0 mL/min (Nominal) 3.87 1.10 5950
1.1 mL/min3.521.096010
Mobile Phase Composition 50:50 (ACN:Buffer)4.151.115910
(Acetonitrile:Buffer, v/v) 52:48 (Nominal) 3.87 1.10 5950
54:463.611.095980
Column Temperature 28 °C3.951.135870
30 °C (Nominal) 3.87 1.10 5950
32 °C3.791.086020
pH of Mobile Phase 2.63.981.155850
2.8 (Nominal) 3.87 1.10 5950
3.03.751.076050

Data is illustrative and based on typical HPLC robustness studies.

Experimental Protocols

Protocol 1: Robustness Testing for this compound by RP-HPLC

This protocol outlines the methodology for conducting a robustness study on an existing RP-HPLC method for this compound.

  • Method Parameters:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.02 M Phosphate Buffer (pH 2.8) in a 52:48 v/v ratio.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV at 248 nm.[11]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Robustness Variables:

    • Flow Rate: Vary by ±0.1 mL/min (0.9 mL/min and 1.1 mL/min).

    • Mobile Phase Composition: Vary the acetonitrile percentage by ±2% (50:50 and 54:46 ACN:Buffer).

    • Column Temperature: Vary by ±2 °C (28 °C and 32 °C).

    • Mobile Phase pH: Vary by ±0.2 units (pH 2.6 and pH 3.0).

  • Procedure:

    • Prepare a standard solution of this compound.

    • For each condition, inject the standard solution in triplicate.

    • Record the retention time, peak area, tailing factor, and number of theoretical plates.

    • Calculate the mean and relative standard deviation (RSD) for each parameter under each condition.

    • Compare the results to the nominal conditions to assess the impact of the variations.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh Weigh this compound Standard prep_start->weigh dissolve Dissolve in Diluent weigh->dissolve prep_end Prepared Sample dissolve->prep_end hplc_start Inject Sample prep_end->hplc_start Transfer to Autosampler separation Chromatographic Separation hplc_start->separation detection UV Detection separation->detection hplc_end Chromatogram detection->hplc_end data_start Acquire Data hplc_end->data_start Data Acquisition integration Peak Integration data_start->integration calculation Calculate System Suitability integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for this compound analysis by HPLC.

Troubleshooting_Logic cluster_investigate Investigation Steps cluster_solution Potential Solutions start Problem Identified (e.g., Poor Peak Shape) check_mobile_phase Check Mobile Phase (pH, Composition, Degassing) start->check_mobile_phase check_column Inspect Column (Age, Contamination) start->check_column check_instrument Verify Instrument Parameters (Flow Rate, Temperature) start->check_instrument adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph prepare_new_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_new_mp flush_column Flush Column check_column->flush_column replace_column Replace Column check_column->replace_column calibrate_instrument Calibrate Instrument check_instrument->calibrate_instrument resolved Problem Resolved adjust_ph->resolved prepare_new_mp->resolved flush_column->resolved replace_column->resolved calibrate_instrument->resolved

Caption: Logical troubleshooting workflow for chromatographic issues.

References

Technical Support Center: Cross-Validation of Analytical Methods for Lofepramine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the cross-validation of analytical methods for Lofepramine-d3. This compound, a deuterated form of the tricyclic antidepressant Lofepramine, is commonly used as an internal standard in bioanalytical studies.[1] Robust analytical method validation is crucial for ensuring the accuracy and reliability of pharmacokinetic and other quantitative studies.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of cross-validation for an analytical method involving this compound?

A1: Cross-validation is performed to ensure that an analytical method is reproducible and reliable when transferred between different laboratories, analysts, or instruments. It is a critical step in multicenter clinical trials or when a method is moved to a different facility to ensure consistency of results.

Q2: What are the key parameters to evaluate during the cross-validation of a this compound analytical method?

A2: The core parameters to assess are precision, accuracy, selectivity, and the linearity of the calibration curve.[2][3][4] The goal is to demonstrate that the method yields comparable results regardless of where or by whom it is performed.

Q3: My recovery of this compound is inconsistent. What could be the cause?

A3: Inconsistent recovery can stem from several factors, including issues with the sample extraction process, variability in the biological matrix, or instability of the analyte. Ensure that the extraction procedure is well-defined and consistently executed. Also, evaluate the stability of this compound in the matrix under the storage and processing conditions used.[5]

Q4: I am observing unexpected peaks in my chromatogram. How should I troubleshoot this?

A4: Unexpected peaks can be due to contamination, degradation of Lofepramine or this compound, or co-eluting substances from the biological matrix. To troubleshoot, analyze blank matrix samples to check for interferences. Additionally, forced degradation studies can help identify potential degradation products.[2] Ensure proper cleaning of the HPLC system between runs to avoid carryover.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust the mobile phase pH to ensure proper ionization of Lofepramine.- Replace the analytical column.- Reduce the injection volume or sample concentration.
High Variability in Retention Time - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check the HPLC pump for leaks and ensure proper functioning.
Low Signal Intensity - Improper instrument settings (e.g., detector wavelength)- Degradation of this compound stock solution- Inefficient ionization in the mass spectrometer- Optimize detector settings (for UV, the wavelength for Lofepramine is typically around 248 nm[3]).- Prepare fresh stock solutions and store them under recommended conditions.- Optimize mass spectrometer source parameters.
Non-linear Calibration Curve - Inaccurate preparation of calibration standards- Saturation of the detector- Presence of interfering substances- Carefully prepare a new set of calibration standards.- Dilute the higher concentration standards to fall within the linear range of the detector.- Improve sample cleanup procedures to remove interferences.

Experimental Protocol: Cross-Validation of a Bioanalytical Method for this compound

This protocol outlines a typical cross-validation study for an HPLC-based method for the quantification of an analyte using this compound as an internal standard.

1. Objective: To demonstrate the reproducibility of the analytical method at a receiving laboratory by comparing the results with the originating laboratory.

2. Materials:

  • Reference standards for the analyte and this compound

  • Blank biological matrix (e.g., human plasma)

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometer)

  • Analytical column (e.g., Symmetry ODS C18, 250 mm x 4.6 mm, 5µm[3])

  • All necessary solvents and reagents of HPLC grade

3. Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol).

    • Prepare serial dilutions to create working solutions for calibration standards and quality control (QC) samples.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike blank biological matrix with the analyte working solutions to prepare calibration standards at a minimum of six concentration levels.

    • Spike blank biological matrix to prepare QC samples at a minimum of three concentration levels: low, medium, and high.

  • Sample Extraction:

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all calibration standards, QC samples, and study samples.

    • Add this compound (internal standard) at a constant concentration to all samples except the blank.

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase could be a mixture of a buffer (e.g., 0.02M Phosphate Buffer, pH 2.8) and an organic solvent (e.g., Acetonitrile) in a specific ratio (e.g., 48:52 v/v[3]).

    • Flow Rate: 1.0 mL/min[3]

    • Injection Volume: 20 µL

    • Detector Wavelength: 248 nm (for UV detection[3])

  • Analysis:

    • Analyze the extracted samples from both the originating and receiving laboratories.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the analyte concentration.

    • Determine the concentrations of the QC samples using the calibration curve.

4. Acceptance Criteria:

  • Precision: The coefficient of variation (%CV) for the replicate QC samples should not exceed 15%.

  • Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal concentration.[5]

  • Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[2]

Workflow for Cross-Validation

CrossValidationWorkflow cluster_originating Originating Lab cluster_receiving Receiving Lab A Method Development & Validation B Prepare & Analyze QC Samples A->B C Generate Reference Data B->C G Compare Results (Precision & Accuracy) C->G Reference Results D Method Transfer E Prepare & Analyze Identical QC Samples D->E F Generate Comparative Data E->F F->G New Results H Acceptance Criteria Met? G->H I Method Cross-Validated H->I Yes J Troubleshoot & Re-evaluate H->J No J->D

References

Validation & Comparative

A Comparative Guide to Lofepramine-d3 and Lofepramine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification by mass spectrometry. This guide provides a detailed comparison of the mass spectrometric behavior of Lofepramine and its deuterated analog, Lofepramine-d3, offering valuable insights for analytical method development.

Introduction to Lofepramine and its Deuterated Analog

Lofepramine is a tricyclic antidepressant (TCA) used in the treatment of depressive disorders.[1] Its chemical formula is C₂₆H₂₇ClN₂O, with a molecular weight of approximately 418.97 g/mol .[1] this compound is a stable isotope-labeled version of Lofepramine, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a molecular weight increase of approximately 3 Da, allowing for its differentiation from the unlabeled drug in a mass spectrometer. This compound is commonly used as an internal standard in the quantitative analysis of Lofepramine in biological matrices.[2]

Mass Spectrometric Behavior: A Head-to-Head Comparison

The differentiation between Lofepramine and this compound in a mass spectrometer is based on their mass-to-charge ratio (m/z) difference. Due to the three deuterium atoms, the precursor and fragment ions of this compound will be observed at an m/z that is 3 units higher than the corresponding ions of Lofepramine.

Table 1: Key Mass Spectrometric Parameters for Lofepramine and this compound

ParameterLofepramineThis compound
Molecular Formula C₂₆H₂₇ClN₂OC₂₆H₂₄D₃ClN₂O
Average Molecular Weight ( g/mol ) ~418.97~421.99
Precursor Ion ([M+H]⁺) m/z 419.1885422.2071
Major Product Ion (m/z) 224.0809227.0995
Other Significant Product Ions (m/z) 208.1118, 125.0075, 168.1134211.1304, 128.0261, 171.1320

Note: The m/z values for this compound are predicted based on the fragmentation of Lofepramine and the addition of three deuterium atoms to the relevant fragments.

Experimental Protocols

The following provides a typical experimental protocol for the analysis of Lofepramine using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

A protein precipitation method is commonly employed for the extraction of Lofepramine from plasma or serum samples.

  • To 100 µL of plasma/serum, add 20 µL of this compound internal standard solution (concentration will depend on the specific assay).

  • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation of tricyclic antidepressants.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is common.

  • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally used.

  • Injection Volume: Typically 5-10 µL of the prepared sample is injected.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is the preferred method for the analysis of tricyclic antidepressants.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity.

  • MRM Transitions:

    • Lofepramine: Precursor ion m/z 419.2 → Product ion m/z 224.1

    • This compound: Precursor ion m/z 422.2 → Product ion m/z 227.1

  • Collision Energy: The collision energy should be optimized for each transition to achieve the most abundant and stable fragment ion signal.

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of Lofepramine using this compound as an internal standard.

Lofepramine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma/Serum Sample IS Add this compound (IS) Plasma->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification Result Lofepramine Concentration Quantification->Result

Caption: Workflow for Lofepramine analysis.

Fragmentation Pathway

The primary fragmentation of Lofepramine involves the cleavage of the bond between the nitrogen atom of the dibenzazepine ring and the propyl chain, leading to the formation of the characteristic product ion at m/z 224.0809. The deuterium atoms in this compound are typically located on the methyl group attached to the nitrogen of the side chain. As this part of the molecule is retained in the major fragment, the corresponding product ion for this compound is observed at m/z 227.0995.

Fragmentation_Pathway Lofepramine Lofepramine [M+H]⁺ (m/z 419.2) Fragment Product Ion (m/z 224.1) Lofepramine->Fragment CID Lofepramine_d3 This compound [M+H]⁺ (m/z 422.2) Fragment_d3 Product Ion (m/z 227.1) Lofepramine_d3->Fragment_d3 CID

Caption: Lofepramine fragmentation pathway.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Lofepramine in biological samples. The distinct mass shift of 3 Da between the deuterated and non-deuterated compounds allows for clear differentiation in the mass spectrometer, minimizing the risk of interference and ensuring high accuracy and precision of the analytical results. The provided experimental protocol and mass spectrometric parameters serve as a valuable starting point for the development and validation of bioanalytical methods for Lofepramine.

References

A Guide to the Validation of Lofepramine-d3 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of Lofepramine-d3 as an internal standard (IS) in the quantitative analysis of lofepramine in biological matrices. It outlines the essential validation parameters, experimental protocols, and a comparative analysis with other potential internal standards, supported by established principles of bioanalytical method validation.

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and precise results. The ideal IS mimics the analyte's behavior throughout sample preparation and analysis, compensating for variability in extraction recovery, matrix effects, and instrument response. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for the analysis of lofepramine. This compound is the deuterium-labeled version of lofepramine, a tricyclic antidepressant.

The primary alternatives to a SIL-IS include using a structurally similar molecule (analogue) or another deuterated tricyclic antidepressant, such as Desipramine-d4 or Imipramine-d3. This guide will focus on the validation of this compound and provide a framework for its comparison against these alternatives.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled version of the analyte as an internal standard is the preferred approach in mass spectrometry-based bioanalysis. This compound is expected to have nearly identical chemical and physical properties to lofepramine, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This close similarity allows for the most accurate correction of analytical variability.

Experimental Validation Protocol

A thorough validation of this compound as an internal standard should be conducted in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] The core validation parameters are outlined below.

Selectivity and Specificity

Objective: To ensure that the analytical method can differentiate and quantify the analyte and the internal standard from other components in the biological matrix.

Protocol:

  • Analyze at least six different blank matrix samples (e.g., plasma, serum) from individual sources to check for interferences at the retention times of lofepramine and this compound.

  • The response of any interfering peak in the blank samples should be less than 20% of the lower limit of quantification (LLOQ) for lofepramine and less than 5% for this compound.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Analyze at least five replicates of each QC level in a minimum of three separate analytical runs.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Matrix Effect

Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.

Protocol:

  • Extract blank matrix from at least six different sources.

  • Post-extraction, spike the extracts with lofepramine and this compound at low and high concentrations.

  • Compare the peak areas of the post-extraction spiked samples to those of neat solutions at the same concentrations.

  • The internal standard-normalized matrix factor should be consistent across the different sources, with a CV of ≤15%.

Recovery

Objective: To evaluate the efficiency of the extraction process for both the analyte and the internal standard.

Protocol:

  • Prepare two sets of samples at three concentration levels (low, medium, and high).

    • Set A: Spike the matrix with the analyte and IS before extraction.

    • Set B: Spike the extracted blank matrix with the analyte and IS.

  • Calculate the recovery by comparing the peak areas of Set A to Set B.

  • The recovery of the analyte and the internal standard should be consistent and reproducible, though it does not need to be 100%. The CV of the recovery across the QC levels should be ≤15%.

Stability

Objective: To ensure the analyte and internal standard are stable under various conditions encountered during sample handling and analysis.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Bench-Top Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample preparation time.

  • Long-Term Stability: Analyze QC samples after storage at the intended storage temperature for an extended period.

  • Stock Solution Stability: Evaluate the stability of the stock solutions of lofepramine and this compound at their storage temperature.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Comparative Performance Data

Table 1: Comparison of Key Validation Parameters

Validation ParameterThis compound (Expected)Alternative IS (e.g., Desipramine-d4)Alternative IS (e.g., Structural Analogue)
Co-elution with Analyte YesNo (different retention time)No (different retention time)
Matrix Effect Compensation HighModerate to HighLow to Moderate
Recovery Consistency HighHighMay be different from analyte
Precision (CV%) < 15%< 15%May be > 15%
Accuracy (% Bias) ± 15%± 15%May be > ± 15%

Table 2: Illustrative Quantitative Performance Data

ParameterThis compoundDesipramine-d4Structural Analogue IS
Intra-day Precision (CV%)
Low QC< 10%< 12%< 15%
Mid QC< 8%< 10%< 12%
High QC< 8%< 10%< 12%
Inter-day Precision (CV%)
Low QC< 12%< 15%< 15%
Mid QC< 10%< 12%< 15%
High QC< 10%< 12%< 15%
Accuracy (% Bias)
Low QC-5% to +5%-8% to +8%-12% to +12%
Mid QC-5% to +5%-8% to +8%-10% to +10%
High QC-5% to +5%-8% to +8%-10% to +10%
Recovery (%) 85 ± 5%88 ± 6%75 ± 10%
Matrix Factor (CV%) < 10%< 15%> 15% (potential)

Note: The data in Table 2 is illustrative and represents typical expected values for different classes of internal standards. Actual results will vary depending on the specific assay conditions.

Visualizing the Validation and Comparison Workflow

The following diagrams illustrate the logical flow of the validation process and the comparative assessment of internal standards.

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Data Analysis & Comparison Develop Develop LC-MS/MS Method for Lofepramine SelectIS Select Potential Internal Standards (this compound, Desipramine-d4, etc.) Develop->SelectIS Selectivity Selectivity & Specificity SelectIS->Selectivity Accuracy Accuracy & Precision Selectivity->Accuracy Matrix Matrix Effect Accuracy->Matrix Recovery Recovery Matrix->Recovery Stability Stability Recovery->Stability Compare Compare Performance Data (Tables 1 & 2) Stability->Compare Decision Select Optimal Internal Standard Compare->Decision

Caption: Workflow for the validation and selection of an internal standard.

G cluster_0 Key Performance Attributes cluster_1 Alternative Internal Standards center_node This compound (Ideal IS) Coelution Co-elution center_node->Coelution MatrixEffect Matrix Effect Compensation center_node->MatrixEffect Recovery Consistent Recovery center_node->Recovery Chemical Chemical & Physical Similarity center_node->Chemical OtherDeuterated Other Deuterated TCA (e.g., Desipramine-d4) Coelution->OtherDeuterated No Analogue Structural Analogue (Non-deuterated) Coelution->Analogue No MatrixEffect->OtherDeuterated Good MatrixEffect->Analogue Variable Recovery->OtherDeuterated Good Recovery->Analogue Variable

Caption: Comparison of this compound attributes to alternatives.

Conclusion

The validation of the internal standard is a critical step in the development of a robust and reliable bioanalytical method. This compound, as a stable isotope-labeled internal standard for lofepramine, represents the best practice for ensuring accurate quantification. While other deuterated tricyclic antidepressants or structural analogues can be considered, they are unlikely to provide the same level of performance in compensating for analytical variability, particularly in complex biological matrices.

This guide provides the necessary framework for researchers to conduct a comprehensive validation of this compound and to make an informed, data-driven decision on the most appropriate internal standard for their specific application. Adherence to these validation principles will ensure the generation of high-quality, reproducible data for pharmacokinetic, toxicokinetic, and other quantitative studies.

References

Cross-Reactivity of Lofepramine and its Metabolites in Tricyclic Antidepressant Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of the tricyclic antidepressant (TCA) lofepramine and its primary active metabolite, desipramine, in commercially available immunoassays for TCAs. Understanding the extent of this cross-reactivity is crucial for accurate interpretation of toxicological screening results and for the development of more specific analytical methods. This document summarizes quantitative data from various studies, details the experimental protocols used to determine cross-reactivity, and provides a visual representation of the metabolic pathway of lofepramine.

Executive Summary

Lofepramine, a third-generation tricyclic antidepressant, is extensively metabolized in the body to desipramine, another potent TCA.[1][2][3] Due to structural similarities, both lofepramine and desipramine can be detected by immunoassays designed to screen for tricyclic antidepressants, potentially leading to positive test results. The degree of cross-reactivity, however, can vary significantly depending on the specific immunoassay kit and the concentration of the drug and its metabolites in the sample. This guide aims to provide clarity on this issue by presenting available data and methodologies.

Comparison of Cross-Reactivity Data

The following table summarizes the cross-reactivity of lofepramine and its major metabolite, desipramine, in various tricyclic antidepressant immunoassays. The data is presented as the concentration of the compound required to produce a positive result equivalent to the assay's cutoff concentration for the target analyte (e.g., nortriptyline or imipramine).

Immunoassay Kit/PlatformTarget AnalyteLofepramine Concentration for Positive ResultDesipramine Concentration for Positive ResultReference
Emit® Serum TCA AssayNot Specified> 200 ng/mL (may produce positive)200-400 ng/mL[4]
Triage® Plus TCANot SpecifiedPositive (concentration not specified)Positive at 500, 800, and 1000 ng/mL[5][6]

Note: Data on specific percentage cross-reactivity for lofepramine is limited in the public domain. The table reflects concentrations at which a positive result may be observed.

Metabolic Pathway of Lofepramine

Lofepramine acts as a prodrug, with a significant portion being metabolized to desipramine.[1][7] This metabolic conversion is a key factor in its pharmacological activity and its detection in drug screening.

Lofepramine_Metabolism Lofepramine Lofepramine Desipramine Desipramine Lofepramine->Desipramine Metabolism (Major) 2-Hydroxylofepramine 2-Hydroxylofepramine Lofepramine->2-Hydroxylofepramine Desmethyllofepramine Desmethyllofepramine Lofepramine->Desmethyllofepramine 2-Hydroxydesipramine 2-Hydroxydesipramine Desipramine->2-Hydroxydesipramine DDMI Didesmethylimipramine (DDMI) Desipramine->DDMI Desmethyllofepramine->DDMI

References

Lofepramine and Imipramine: A Comparative Analysis of Clinical Efficacy in Depression

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of lofepramine and imipramine, two tricyclic antidepressants, reveals comparable therapeutic efficacy in the treatment of depression, with a notable distinction in their side effect profiles. While both drugs demonstrate significant antidepressant effects, clinical data indicates that lofepramine is associated with a lower incidence of anticholinergic side effects, positioning it as a potentially better-tolerated option for some patients.

This guide provides a comprehensive comparison of the clinical performance of lofepramine and imipramine, drawing on data from key clinical trials and meta-analyses. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the therapeutic similarities and differences between these two medications.

Quantitative Comparison of Clinical Efficacy and Side Effects

The following table summarizes the key quantitative data from comparative clinical trials of lofepramine and imipramine.

MetricLofepramineImipramineStudy (Year)
Efficacy
Recovery Rate (5 weeks)48.4% (15/31 patients)58.1% (18/31 patients)Sjögren (1980)[1]
Overall Clinical ResponseNo significant differenceNo significant differenceFeighner et al. (1982)[2], Angst et al. (1975)[3]
Antidepressant EffectHighHighAngst et al. (1975)[3]
Key Side Effects
Dry Mouth (severe/moderate)17.4% (8/46 patients)43.8% (21/48 patients)Feighner et al. (1982)[2]
Accommodation DisturbancesSignificantly lowerSignificantly higherSjögren (1980)[1]
Overall Side Effect ProfileFewer adverse effectsMore adverse effectsKerihuel & Dreyfus (1991)[4]

Detailed Experimental Protocols

The data presented in this guide is derived from rigorously designed clinical trials. Below are the methodologies of two key comparative studies:

Feighner et al. (1982): A Double-Blind Comparison of Lofepramine, Imipramine, and Placebo
  • Study Design: A multi-center, double-blind, randomized, placebo-controlled trial.[2]

  • Patient Population: 139 patients with a diagnosis of primary depression.[2]

  • Treatment Groups:

    • Lofepramine (n=46)

    • Imipramine (n=48)

    • Placebo (n=45)[2]

  • Dosing Regimen: Specific dosages were not detailed in the abstract but were administered over the course of the trial.

  • Assessment of Efficacy: The primary measure of clinical outcome was not specified in the abstract but was significantly greater for both active drugs compared to placebo.[2]

  • Assessment of Safety: The incidence and severity of side effects were systematically recorded and compared between the groups.[2]

Sjögren (1980): Comparative Clinical Evaluation of Lofepramine and Imipramine
  • Study Design: A multi-center, double-blind clinical trial.[1]

  • Patient Population: 62 patients with a depressive syndrome that would typically be treated with a tricyclic antidepressant.[1]

  • Treatment Groups:

    • Lofepramine (n=31)

    • Imipramine (n=31)[1]

  • Dosing Regimen:

    • Lofepramine: 70 mg, three times daily (t.i.d.).[1]

    • Imipramine: 50 mg, three times daily (t.i.d.).[1]

  • Wash-out Period: A wash-out period was implemented before the start of treatment.[1]

  • Assessments:

    • Depression ratings were performed using the Cronholm-Ottosson depression rating scale before treatment and weekly for three weeks, and then at week five.[1]

    • Side effects were also rated at the last four assessments.[1]

    • Routine laboratory tests and electrocardiograms were conducted weekly.[1]

  • Definition of Recovery: The criteria for "recovered" were based on the Cronholm-Ottosson depression rating scale scores at the end of the five-week treatment period.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the pharmacological mechanisms of lofepramine and imipramine and a typical workflow for a comparative clinical trial.

Pharmacological Mechanism of Lofepramine and Imipramine cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Lofepramine Lofepramine NET Norepinephrine Transporter (NET) Lofepramine->NET Strong Inhibition SERT Serotonin Transporter (SERT) Lofepramine->SERT Weak Inhibition Imipramine Imipramine Imipramine->NET Inhibition Imipramine->SERT Strong Inhibition NE Norepinephrine NET->NE Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Postsynaptic_Receptors Postsynaptic Receptors NE->Postsynaptic_Receptors Binding Serotonin->Postsynaptic_Receptors Binding

Caption: Comparative Inhibition of Neurotransmitter Reuptake by Lofepramine and Imipramine.

Experimental Workflow for a Comparative Clinical Trial start Patient Recruitment (Depressive Syndrome Diagnosis) washout Wash-out Period start->washout randomization Randomization washout->randomization group_L Lofepramine Group (e.g., 70mg t.i.d.) randomization->group_L Group A group_I Imipramine Group (e.g., 50mg t.i.d.) randomization->group_I Group B treatment Treatment Period (e.g., 5 weeks) group_L->treatment group_I->treatment assessments Weekly Assessments: - Depression Rating Scales (e.g., HDRS) - Side Effect Checklists - ECG and Lab Tests treatment->assessments data_analysis Data Analysis: - Efficacy (Recovery/Response Rates) - Tolerability (Side Effect Incidence) assessments->data_analysis end Conclusion on Comparative Efficacy and Safety data_analysis->end

Caption: Generalized Workflow of a Double-Blind Comparative Clinical Trial.

References

A Head-to-Head Clinical Showdown: Lofepramine Versus Other Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical trial data comparing the efficacy and safety of the tricyclic antidepressant lofepramine against other common antidepressants, including imipramine, amitriptyline, and fluoxetine. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of quantitative data, experimental protocols, and the underlying signaling pathways.

Lofepramine, a tricyclic antidepressant (TCA), has been the subject of numerous clinical trials to evaluate its performance relative to other antidepressants. These studies provide valuable insights into its efficacy and safety profile, aiding in informed decision-making in clinical practice and future drug development. This guide synthesizes the findings from key head-to-head clinical trials, presenting the data in a clear and comparative format.

Mechanism of Action: A Dual Approach to Neurotransmitter Modulation

Lofepramine primarily exerts its antidepressant effects by inhibiting the reuptake of two key neurotransmitters in the brain: norepinephrine and serotonin.[1][2] By blocking the respective transporter proteins (NET and SERT) on the presynaptic neuron, lofepramine increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced availability of norepinephrine and serotonin leads to increased signaling with postsynaptic neurons, which is believed to be the primary mechanism for alleviating depressive symptoms.

The downstream signaling pathways initiated by increased norepinephrine and serotonin are complex and involve multiple intracellular cascades. These pathways ultimately lead to changes in gene expression and neuroplasticity, contributing to the therapeutic effects of the antidepressant.

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Lofepramine Lofepramine NET Norepinephrine Transporter (NET) Lofepramine->NET Inhibits SERT Serotonin Transporter (SERT) Lofepramine->SERT Inhibits NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Release SER_vesicle Serotonin Vesicle SER Serotonin SER_vesicle->SER Release NE_reuptake Norepinephrine Reuptake SER_reuptake Serotonin Reuptake NE->NET NE_receptor Norepinephrine Receptor NE->NE_receptor SER->SERT Reuptake SER_receptor Serotonin Receptor SER->SER_receptor Signaling Downstream Signaling Pathways NE_receptor->Signaling SER_receptor->Signaling Response Therapeutic Response Signaling->Response

Mechanism of Action of Lofepramine.

Comparative Efficacy: Lofepramine vs. Other Antidepressants

Head-to-head clinical trials have compared the efficacy of lofepramine with established TCAs like imipramine and amitriptyline, as well as with the selective serotonin reuptake inhibitor (SSRI) fluoxetine. Efficacy is typically assessed using standardized depression rating scales, such as the Hamilton Depression Rating Scale (HDRS).

Comparator Key Efficacy Findings Supporting Clinical Trial Data
Imipramine Multiple double-blind trials have shown that lofepramine has a comparable antidepressant effect to imipramine.[2][3] No statistically significant differences in clinical response were observed between the two drugs.[3][4]In a study of 139 patients with primary depression, both lofepramine and imipramine showed significantly greater clinical improvement than placebo, with no significant difference between the two active treatments.[4] Another trial with 62 patients found that by the fifth week of treatment, 15 out of 31 patients in the lofepramine group and 18 out of 31 in the imipramine group had recovered, a non-significant difference.[2]
Amitriptyline Clinical trials comparing lofepramine and amitriptyline have generally found no significant difference in their overall therapeutic efficacy.[1][5] One study noted that patients with endogenous depression responded more rapidly to lofepramine.[5]A double-blind controlled trial with 46 patients showed no significant difference in Hamilton Depression Rating Scale scores between lofepramine and amitriptyline after four weeks.[5] A study involving 22 patients with endogenous depression reported that lofepramine had a significantly greater therapeutic efficacy than amitriptyline.[6]
Fluoxetine A double-blind controlled comparison in 183 patients with major depressive illness found no difference in the total HDRS scores between the lofepramine and fluoxetine groups after six weeks of treatment.[7]Both treatment groups showed a significant reduction in mean HDRS scores from baseline (p < 0.001), with no significant differences between the two antidepressants.[7]

Safety and Tolerability Profile: A Comparative Overview

A key differentiator for lofepramine in clinical trials has been its favorable side-effect profile compared to older TCAs. Tolerability is a critical factor in patient adherence to antidepressant medication.

Comparator Key Safety and Tolerability Findings Supporting Clinical Trial Data
Imipramine Lofepramine consistently demonstrates a better side-effect profile than imipramine, with a significantly lower incidence of severe and moderate side effects.[3][4] The most notable difference is the lower occurrence of dry mouth with lofepramine.[4]In a trial with 139 patients, the number of patients reporting severe or moderate side effects was statistically significantly lower in the lofepramine group compared to the imipramine group. For severe or moderate dry mouth, the incidence was nearly three times lower with lofepramine (8 patients) compared to imipramine (21 patients).[4]
Amitriptyline Studies have shown that lofepramine is better tolerated than amitriptyline.[6] One trial reported that adverse effects were similar between the two groups,[5] while another found significantly fewer side effects with lofepramine.In a study of 22 patients, the side effects of amitriptyline, particularly blood pressure dysregulation, were greater than those of lofepramine.[6] A comparative study with 60 outpatients found that xerostomia (dry mouth) was less frequent with lofepramine.[1]
Fluoxetine When compared to the SSRI fluoxetine, lofepramine was associated with a higher incidence of anticholinergic side effects.[7] However, the adverse effects were generally mild, and few patients discontinued treatment due to them.[7]In a double-blind trial, anticholinergic side effects were more common in the lofepramine group.[7]

Experimental Protocols: A Look into the Methodology of Key Clinical Trials

The clinical trials cited in this guide generally followed a double-blind, randomized, controlled design, which is the gold standard for assessing the efficacy and safety of new treatments.

cluster_protocol Typical Clinical Trial Workflow cluster_arms Treatment Arms PatientScreening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization PatientScreening->Randomization Treatment Treatment Period (e.g., 4-6 weeks) Randomization->Treatment LofepramineArm Lofepramine ComparatorArm Comparator Drug (e.g., Imipramine, Amitriptyline, Fluoxetine) PlaceboArm Placebo (in some trials) Assessment Efficacy & Safety Assessments (e.g., HDRS, Adverse Events) Treatment->Assessment DataAnalysis Data Analysis (Statistical Comparison) Assessment->DataAnalysis LofepramineArm->Treatment ComparatorArm->Treatment PlaceboArm->Treatment

A generalized workflow for the head-to-head clinical trials.

Patient Population: The studies typically included adult patients diagnosed with major depressive disorder according to established diagnostic criteria, such as the DSM-III-R.[7]

Dosage: Dosages were administered according to standard clinical practice. For example, in one trial, patients received either 210 mg of lofepramine daily or 150 mg of imipramine daily.[3] In another, the dosage was 70 mg t.i.d. for lofepramine and 50 mg t.i.d. for imipramine.[2]

Efficacy Assessment: The primary measure of efficacy was the change in scores on depression rating scales from baseline to the end of the treatment period. The Hamilton Depression Rating Scale (HDRS) was a commonly used instrument.[5][7]

Safety Assessment: Safety and tolerability were assessed by recording all adverse events reported by the patients. The severity and frequency of these events were then compared between the treatment groups.

Conclusion

The body of evidence from head-to-head clinical trials suggests that lofepramine is an effective antidepressant with an efficacy comparable to that of other TCAs like imipramine and amitriptyline, as well as the SSRI fluoxetine. Its primary advantage lies in its superior safety and tolerability profile, particularly when compared to older TCAs, with a lower incidence of anticholinergic side effects. This makes lofepramine a valuable therapeutic option for patients with major depressive disorder, especially for those who may be more susceptible to the side effects of other antidepressants. Further research could explore the long-term comparative efficacy and safety of lofepramine and investigate its effectiveness in specific subtypes of depression.

References

Deuterium Labeling: A Comparative Analysis of its Isotopic Effect on Lofepramine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolism of the tricyclic antidepressant lofepramine and a hypothetical deuterated analog. The introduction of deuterium at specific molecular positions is a strategic approach in drug development to favorably alter pharmacokinetic profiles. By leveraging the kinetic isotope effect (KIE), deuterium substitution can slow metabolic processes, potentially leading to improved drug exposure, reduced dosing frequency, and a better safety profile. This guide will delve into the metabolic pathways of lofepramine, propose a rationale for deuteration, and present hypothetical comparative data and the experimental protocols required to validate these hypotheses.

Understanding Lofepramine Metabolism

Lofepramine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[1] The major metabolic pathway involves the cleavage of the p-chlorophenacyl group to form its active metabolite, desipramine.[2][3] Other significant metabolic routes include N-demethylation, aromatic hydroxylation, and subsequent conjugation for excretion.[4] Desipramine itself is further metabolized. The complex metabolic profile of lofepramine presents several opportunities for modification through deuterium labeling.

The Deuterium Isotope Effect in Drug Metabolism

The substitution of a hydrogen atom with its heavier isotope, deuterium, can significantly impact the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[5][6] This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher bond dissociation energy than a carbon-hydrogen (C-H) bond.[5] In drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in a metabolic transformation, replacing that hydrogen with deuterium can slow down the reaction. This can lead to a longer drug half-life, increased plasma concentrations, and potentially a more favorable side-effect profile by reducing the formation of certain metabolites.[6]

Hypothetical Comparison: Lofepramine vs. Deuterated Lofepramine

For the purpose of this guide, we will consider a hypothetical deuterated version of lofepramine, "Deutero-Lofepramine," where deuterium atoms are strategically placed at metabolically labile positions. A logical site for deuteration would be the N-methyl group and the benzylic position of the p-chlorophenacyl group, as these are primary sites of metabolic attack leading to N-demethylation and cleavage to desipramine, respectively.

Table 1: Predicted Pharmacokinetic Parameters of Lofepramine vs. Deutero-Lofepramine (Hypothetical Data)
ParameterStandard LofepramineDeutero-Lofepramine (Predicted)Percentage Change
Half-life (t½) ~5 hours~8-10 hours+60-100%
Peak Plasma Concentration (Cmax) VariableIncreased+20-40%
Area Under the Curve (AUC) ModerateSignificantly Increased+50-80%
Metabolite Formation (Desipramine) Rapid and ExtensiveSlower Formation-30-50%
Metabolite Formation (N-desmethyl-lofepramine) SignificantReduced Formation-40-60%
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes (Hypothetical Data)
CompoundIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)
Standard Lofepramine 1504.6
Deutero-Lofepramine 759.2

Experimental Protocols

To validate the hypothetical advantages of Deutero-Lofepramine, the following experimental protocols would be essential.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of lofepramine and Deutero-Lofepramine in human liver microsomes.

Methodology:

  • Incubation: Human liver microsomes (0.5 mg/mL) are incubated with lofepramine or Deutero-Lofepramine (1 µM) in a phosphate buffer (pH 7.4) containing MgCl₂.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH (1 mM).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent drug.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance and half-life.

Metabolite Identification and Profiling

Objective: To identify and quantify the metabolites of lofepramine and Deutero-Lofepramine.

Methodology:

  • Incubation: Similar to the metabolic stability assay, but with a higher concentration of the test compound (e.g., 10 µM) to generate sufficient quantities of metabolites.

  • Sample Preparation: Following incubation, samples are processed to extract the drug and its metabolites.

  • LC-MS/MS Analysis: High-resolution mass spectrometry is used to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Quantitative Analysis: Key metabolites, such as desipramine and N-desmethyl-lofepramine, are quantified using reference standards.

Visualizing Metabolic Pathways and Experimental Workflow

Lofepramine Metabolism

Lofepramine_Metabolism Lofepramine Lofepramine Desipramine Desipramine (Active Metabolite) Lofepramine->Desipramine CYP-mediated Cleavage HydroxyLofepramine 2-Hydroxylofepramine Lofepramine->HydroxyLofepramine Aromatic Hydroxylation DesmethylLofepramine Desmethyl-lofepramine Lofepramine->DesmethylLofepramine N-Demethylation pCBA p-Chlorobenzoic Acid Lofepramine->pCBA Cleavage Conjugates Conjugated Metabolites Desipramine->Conjugates HydroxyLofepramine->Conjugates DesmethylLofepramine->Conjugates pCBA->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Metabolic pathways of lofepramine.

Experimental Workflow for Comparative Metabolism Study

Experimental_Workflow cluster_compounds Test Compounds start Start lofepramine Lofepramine start->lofepramine deutero_lofepramine Deutero-Lofepramine start->deutero_lofepramine incubation Incubation with Human Liver Microsomes sampling Time-Point Sampling incubation->sampling quenching Reaction Quenching sampling->quenching extraction Sample Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing & Comparison analysis->data_processing end End data_processing->end lofepramine->incubation deutero_lofepramine->incubation

Caption: In vitro metabolism experimental workflow.

Conclusion

While direct experimental data on the isotopic effect of deuterium labeling on lofepramine metabolism is not yet available, the established principles of the kinetic isotope effect and the known metabolic pathways of lofepramine strongly suggest that strategic deuteration could significantly improve its pharmacokinetic profile. The hypothetical data presented in this guide illustrates the potential for a deuterated analog to exhibit a longer half-life and increased exposure, which could translate to a more favorable clinical profile. The provided experimental protocols offer a clear roadmap for researchers to investigate and validate these hypotheses, potentially paving the way for the development of a new generation of improved antidepressant therapies.

References

A Comparative Guide to Analytical Platforms for Lofepramine-d3 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical platforms for the accurate measurement of Lofepramine-d3, a deuterated internal standard crucial for the quantitative analysis of the tricyclic antidepressant Lofepramine in biological matrices. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, supported by experimental data and detailed protocols.

Introduction to Lofepramine and the Role of Deuterated Standards

Lofepramine is a tricyclic antidepressant (TCA) primarily used in the treatment of depressive disorders.[1] It functions by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their concentrations in the synaptic cleft.[1] Lofepramine is extensively metabolized in the liver, with its major active metabolite being desipramine.[2][3]

In bioanalytical studies, particularly pharmacokinetic and toxicokinetic assessments, the use of stable isotope-labeled internal standards, such as this compound, is the gold standard for achieving accurate and precise quantification.[4] this compound has a chemical structure identical to Lofepramine, except that three hydrogen atoms have been replaced by deuterium. This subtle mass difference allows it to be distinguished by a mass spectrometer, while its similar physicochemical properties ensure it behaves almost identically to the analyte during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.[4]

Comparison of Analytical Platforms

The quantification of this compound, and by extension Lofepramine, is predominantly achieved using chromatography coupled with mass spectrometry. The most common platforms include High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each platform offers a unique set of advantages and limitations in terms of sensitivity, speed, and applicability.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC-MS/MS, UPLC-MS/MS, and GC-MS for the analysis of tricyclic antidepressants like this compound in biological matrices such as plasma or serum. The values presented are representative and can vary based on the specific instrumentation, method optimization, and laboratory conditions.

ParameterHPLC-MS/MSUPLC-MS/MSGC-MS
Principle Chromatographic separation followed by mass analysis of precursor and product ions.Similar to HPLC-MS/MS but uses smaller particle size columns for higher resolution and speed.Separation of volatile compounds followed by electron ionization and mass analysis.
Typical Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL0.1 - 5 ng/mL1 - 20 ng/mL
Linearity (Correlation Coefficient, r²) > 0.99> 0.99> 0.99
Precision (%RSD) < 15%< 10%< 15%
Accuracy (%Bias) ± 15%± 10%± 20%
Analysis Run Time 5 - 15 minutes1 - 5 minutes10 - 20 minutes
Sample Preparation Protein precipitation, liquid-liquid extraction, or solid-phase extraction.Protein precipitation, liquid-liquid extraction, or solid-phase extraction.Derivatization often required for TCAs, followed by liquid-liquid or solid-phase extraction.[5]
Throughput ModerateHighLow to Moderate
Matrix Effects Can be significant, requires careful management.[6]Present, but often mitigated by the higher chromatographic resolution.Less prone to ion suppression compared to ESI, but matrix can affect column performance.
Ionization Technique Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[7]Electrospray Ionization (ESI).Electron Ionization (EI), Chemical Ionization (CI).[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for the analysis of this compound using LC-MS/MS and GC-MS.

LC-MS/MS Method for this compound in Human Plasma

This protocol is a generalized procedure based on common practices for the analysis of tricyclic antidepressants in biological fluids.[9][10]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions

  • UPLC System: A system capable of handling high pressures, such as a Waters ACQUITY UPLC or equivalent.

  • Column: A sub-2 µm particle size column, for example, a BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for Lofepramine and this compound would be monitored (e.g., based on their molecular weights and fragmentation patterns).

GC-MS Method for this compound in Human Plasma

This protocol outlines a general procedure for TCA analysis by GC-MS, which typically requires derivatization.[11][12]

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 500 µL of human plasma, add 50 µL of this compound internal standard.

  • Add 100 µL of 1M NaOH to basify the sample.

  • Add 5 mL of a mixture of hexane and isoamyl alcohol (99:1, v/v) and vortex for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Add 50 µL of a derivatizing agent (e.g., N-methyl-bis-trifluoroacetamide - MBTFA) and 50 µL of ethyl acetate.

  • Heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A capillary column suitable for drug analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, ramp to 300°C.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized Lofepramine and this compound.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of Lofepramine.

Bioanalytical_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Matrix Biological Matrix (e.g., Plasma) Spiking Spike with This compound (IS) Biological_Matrix->Spiking Extraction Extraction (PPT, LLE, or SPE) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Chromatography Chromatographic Separation (UPLC or GC) Reconstitution->Chromatography Mass_Spectrometry Mass Spectrometry (MS/MS) Chromatography->Mass_Spectrometry Integration Peak Integration Mass_Spectrometry->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General bioanalytical workflow for this compound.

Conclusion

The choice of an analytical platform for the measurement of this compound is a critical decision that depends on the specific requirements of the study.

  • UPLC-MS/MS stands out as the preferred method for high-throughput, sensitive, and rapid quantitative bioanalysis, making it ideal for pharmacokinetic studies in drug development.

  • HPLC-MS/MS remains a robust and reliable option, particularly in laboratories where UPLC is not available.

  • GC-MS , while offering high selectivity, generally involves more complex sample preparation and longer analysis times, making it less suitable for high-throughput applications but still a viable option for specific toxicological or forensic investigations.

By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select and implement the most appropriate analytical platform to achieve reliable and accurate quantification of this compound in their studies.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Lofepramine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Lofepramine-d3, a deuterated analogue of the tricyclic antidepressant Lofepramine. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Lofepramine and its analogues are classified as harmful if swallowed and are very toxic to aquatic life with long-lasting effects[1]. Therefore, improper disposal can lead to significant environmental contamination and potential health hazards. The following procedures are designed to align with general laboratory safety standards and pharmaceutical waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a fume hood to avoid inhalation[1][2]. In case of a spill, the material should be collected, treated as hazardous waste, and the area should be thoroughly cleaned[3].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash[3][4].

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound and related waste."

    • Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., solutions containing this compound).

  • Packaging of Waste:

    • Solid Waste: Place all contaminated solid materials into a designated, sealable, and clearly labeled hazardous waste bag or container.

    • Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container. Ensure the container is appropriate for the solvent used. Do not overfill containers; a headspace of at least 10% is recommended[5].

    • Empty Containers: "Empty" containers of this compound must also be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[3].

  • Storage of Waste:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials[4].

    • Ensure that the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

    • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Quantitative Hazard Data

The following table summarizes key hazard information for Lofepramine, which should be considered applicable to this compound in the absence of specific data for the deuterated form.

Hazard ClassificationGHS CodeDescriptionSource
Acute Oral ToxicityH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Lofepramine_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste is_solid Solid Waste? identify_waste->is_solid is_liquid Liquid Waste? is_solid->is_liquid No package_solid Package in Labeled Solid Waste Container is_solid->package_solid Yes is_empty_container Empty Container? is_liquid->is_empty_container No package_liquid Package in Labeled Liquid Waste Container is_liquid->package_liquid Yes is_empty_container->package_solid No (Treat as solid waste) triple_rinse Triple Rinse with Appropriate Solvent? is_empty_container->triple_rinse Yes store_waste Store in Designated Satellite Accumulation Area package_solid->store_waste package_liquid->store_waste triple_rinse->package_solid No (Treat as solid waste) collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate Yes collect_rinsate->package_liquid dispose_container Dispose of Container as Non-Hazardous Waste collect_rinsate->dispose_container contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for this compound Waste Disposal.

By adhering to these detailed procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling Lofepramine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling of Lofepramine-d3. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE ComponentStandardMaterial SpecificationPurpose
Eye Protection ANSI Z87.1 / EN 166PolycarbonateProtects eyes from splashes and airborne particles.[1]
Hand Protection ASTM D6319 / EN 455Nitrile GlovesProvides a barrier against skin contact with the chemical.[1][2]
Body Protection ---Laboratory CoatPrevents contamination of personal clothing.[1][2]
Respiratory NIOSH (US) / EN 149 (EU)N95 or equivalentRequired when ventilation is insufficient or when handling powder.[1]

Operational Plan for Safe Handling

Adherence to a strict operational plan is crucial for the safe handling of this compound. The following step-by-step procedure outlines the key stages from receipt to use of the compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.
  • Wear appropriate PPE (gloves and eye protection) during inspection.
  • Verify that the container is properly labeled with the chemical name and hazard information.

2. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
  • Keep it away from incompatible materials and sources of ignition.[2]
  • The recommended storage temperature is at room temperature in the continental US, though this may vary elsewhere.[3]

3. Preparation and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
  • Don the full required PPE as specified in the table above.
  • Avoid inhalation of dust or fumes.[1][2]
  • Prevent contact with skin and eyes.[1][2]
  • Do not eat, drink, or smoke in the handling area.[1][4]
  • After handling, wash hands thoroughly with soap and water.[1][4]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. If irritation persists, seek medical attention.[1]
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate this compound waste from other laboratory waste streams.
  • This includes unused product, contaminated consumables (e.g., pipette tips, gloves), and empty containers.

2. Waste Collection and Labeling:

  • Collect all this compound waste in a designated, properly labeled, and sealed container.
  • The label should clearly indicate "Hazardous Waste" and include the chemical name.

3. Disposal Procedure:

  • Dispose of the contents and container to an approved waste disposal plant.[1][2]
  • Follow all local, state, and federal regulations for hazardous waste disposal.
  • For unused or expired medicine, a drug take-back program is the best option if available.[5][6]
  • If a take-back program is not accessible, the material can be disposed of in the trash by mixing it with an undesirable substance like dirt or cat litter, then sealing it in a plastic bag.[7][8] Never flush it down the toilet unless it is on the FDA's flush list.[6]

Workflow for Safe Handling of this compound

Lofepramine_Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal cluster_emergency Emergency Response Receive Receive & Inspect Package Store Store in Cool, Dry, Ventilated Area Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Handle_in_Hood Handle in Fume Hood Don_PPE->Handle_in_Hood Use Use in Experiment Handle_in_Hood->Use Spill Chemical Spill Handle_in_Hood->Spill Potential Segregate_Waste Segregate Waste Use->Segregate_Waste Collect_Waste Collect in Labeled Container Segregate_Waste->Collect_Waste Dispose Dispose via Approved Facility Collect_Waste->Dispose First_Aid Administer First Aid Spill->First_Aid Seek_Medical Seek Medical Attention First_Aid->Seek_Medical

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.